N,O-Diacetyl Pseudoephedrine
Description
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Properties
Molecular Formula |
C₁₄H₁₉NO₃ |
|---|---|
Molecular Weight |
249.31 |
Synonyms |
(S,S)-N-[2-(Acetyloxy)-1-methyl-2-phenylethyl]-N-methylacetamide; N,O-Diacetyl-(+)-pseudoephedrine; |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Molecular Structure of N,O-Diacetyl Pseudoephedrine
Abstract: This technical guide provides a comprehensive examination of N,O-Diacetyl Pseudoephedrine, a key derivative of the widely recognized sympathomimetic amine, (+)-pseudoephedrine. Primarily utilized as a certified reference material for impurity profiling in pharmaceutical quality control, a thorough understanding of its molecular architecture is paramount. This document delineates the structural features of this compound, with a detailed focus on its immutable stereochemistry. Furthermore, it outlines a robust synthetic protocol for its preparation from (+)-pseudoephedrine and details the analytical methodologies essential for its unequivocal structural confirmation, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This guide is intended for researchers, analytical scientists, and professionals in drug development who require a foundational understanding of this important reference compound.
Section 1: Introduction and Context
Pseudoephedrine is a naturally occurring alkaloid and a diastereomer of ephedrine, known for its efficacy as a nasal and sinus decongestant.[1] Its structure features two stereogenic centers, with the commercially available and medicinally active form being (1S,2S)-(+)-pseudoephedrine.[2] Beyond its therapeutic use, pseudoephedrine is a critical precursor in various chemical syntheses.
This compound is the product of the acetylation of both the secondary amine and the hydroxyl functional groups of the parent pseudoephedrine molecule. While not a pharmacologically active agent itself, this derivative is of significant importance in the pharmaceutical industry. It serves as a crucial analytical standard for the identification and quantification of impurities that may arise during the synthesis or degradation of pseudoephedrine-containing drug products.[3] The ability to accurately characterize the principal compound and its potential byproducts is a cornerstone of regulatory compliance and patient safety. This guide provides the core technical knowledge required to understand, synthesize, and verify the molecular structure of this compound.
Section 2: Core Molecular Structure & Physicochemical Properties
Chemical Identity & Stereochemistry
The defining characteristic of this compound is the retention of the absolute configuration of its parent molecule. The synthetic derivatization process—acetylation—does not affect the two chiral centers.
-
C1 (Carbonyl Carbon): This carbon, bonded to the phenyl and hydroxyl-turned-acetate groups, retains its (S) configuration.
-
C2 (Amine Carbon): This carbon, bonded to the methyl and amine-turned-acetamide groups, retains its (S) configuration.
Therefore, the systematic IUPAC name for this compound is [(1S,2S)-2-[acetyl(methyl)amino]-1-phenylpropyl] acetate . This stereochemical integrity is fundamental to its function as a specific analytical reference standard.
Molecular Visualization
Caption: Diagram illustrating the (1S,2S) stereochemistry and functional groups.
Physicochemical Data
| Property | Value | Source |
| Systematic Name | [(1S,2S)-2-[acetyl(methyl)amino]-1-phenylpropyl] acetate | IUPAC Nomenclature |
| Molecular Formula | C₁₄H₁₉NO₃ | LGC Standards |
| Molecular Weight | 249.31 g/mol | LGC Standards |
| CAS Number | 144032-36-0 | LGC Standards |
| Parent Compound | (1S,2S)-(+)-Pseudoephedrine | PubChem[2] |
Section 3: Synthesis and Derivatization
Rationale and Strategy
The synthesis of this compound is performed to generate a high-purity standard for analytical purposes. The most direct and efficient pathway is the exhaustive acetylation of (+)-pseudoephedrine. This reaction targets both the secondary hydroxyl group and the secondary amine. The hydroxyl group is readily esterified, while the secondary amine is converted to a tertiary amide. Acetic anhydride is an ideal reagent for this transformation as it is highly reactive and the byproduct, acetic acid, can be easily removed.
Synthetic Workflow
Caption: A high-level overview of the synthetic conversion process.
Experimental Protocol: Diacetylation of (+)-Pseudoephedrine
This protocol describes a robust method for the synthesis and purification of this compound.
Materials:
-
(1S,2S)-(+)-Pseudoephedrine (1.0 eq)
-
Acetic Anhydride (2.5 eq)
-
Pyridine (dried, as solvent)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Ethyl Acetate/Hexane solvent system
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve (1S,2S)-(+)-Pseudoephedrine (1.0 eq) in dry pyridine. Cool the solution to 0°C in an ice bath.
-
Causality: Pyridine serves as both a solvent and a basic catalyst, neutralizing the acetic acid byproduct and accelerating the reaction, particularly the N-acetylation.[4] An inert atmosphere prevents moisture from hydrolyzing the acetic anhydride.
-
-
Reagent Addition: Slowly add acetic anhydride (2.5 eq) to the cooled solution dropwise with continuous stirring.
-
Causality: A slight excess of acetic anhydride ensures the complete acetylation of both the sterically accessible hydroxyl group and the less reactive secondary amine. Slow addition at 0°C controls the exothermic reaction.
-
-
Reaction Progression: After addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup and Extraction: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and dilute with DCM. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove excess acetic acid and pyridine) and brine.
-
Self-Validation: The NaHCO₃ wash is critical for removing acidic impurities. The disappearance of pyridine's characteristic odor is a qualitative indicator of a successful wash.
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate gradient of ethyl acetate in hexane as the eluent.
-
Self-Validation: TLC analysis of the collected fractions will confirm the isolation of the pure product, which can then be combined and concentrated.
-
Section 4: Spectroscopic and Analytical Characterization
Unequivocal structural confirmation is achieved through a combination of modern spectroscopic techniques.[3] The data presented below are predictive, based on established principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure, confirming that acetylation has occurred at both the nitrogen and oxygen atoms.[5]
| Predicted ¹H NMR Data (in CDCl₃) | Multiplicity | Integration | Assignment |
| ~ 7.2-7.4 ppm | Multiplet | 5H | Phenyl group protons (C₆H₅) |
| ~ 5.7 ppm | Doublet | 1H | Methine proton adjacent to acetate (-CH-O) |
| ~ 4.5 ppm | Multiplet | 1H | Methine proton adjacent to acetamide (-CH-N) |
| ~ 2.7 ppm | Singlet | 3H | N-methyl group protons (-N-CH₃) |
| ~ 2.1 ppm | Singlet | 3H | O-acetyl methyl protons (-O-CO-CH₃) |
| ~ 2.0 ppm | Singlet | 3H | N-acetyl methyl protons (-N-CO-CH₃) |
| ~ 1.1 ppm | Doublet | 3H | C-methyl group protons (-CH-CH₃) |
| Predicted ¹³C NMR Data (in CDCl₃) | Assignment |
| ~ 170-172 ppm | Carbonyl carbons (O-C=O and N-C=O) |
| ~ 138-140 ppm | Phenyl C (quaternary) |
| ~ 126-129 ppm | Phenyl CH carbons |
| ~ 75 ppm | Methine carbon (-CH-O) |
| ~ 60 ppm | Methine carbon (-CH-N) |
| ~ 33 ppm | N-methyl carbon (-N-CH₃) |
| ~ 22 ppm | N-acetyl methyl carbon (-N-CO-CH₃) |
| ~ 21 ppm | O-acetyl methyl carbon (-O-CO-CH₃) |
| ~ 14 ppm | C-methyl carbon (-CH-CH₃) |
Mass Spectrometry (MS)
Mass spectrometry provides molecular weight confirmation and structural information through fragmentation analysis.[6]
| Technique | Predicted Result | Interpretation |
| Electrospray (ESI-MS) | m/z 250.14 [M+H]⁺ | Confirms the molecular weight (249.31 g/mol ). |
| Electron Ionization (GC-MS) | m/z 114 | Fragment corresponding to [CH(CH₃)N(CH₃)COCH₃]⁺, a characteristic cleavage. |
| Electron Ionization (GC-MS) | m/z 58 | A common fragment for ephedrine-type compounds.[7] |
Infrared (IR) Spectroscopy
IR spectroscopy is essential for identifying the functional groups present and confirming the completion of the acetylation reaction.[8]
| Predicted IR Absorption Bands (cm⁻¹) | Functional Group | Significance |
| Absence of band ~3300-3500 | O-H and N-H stretch | Confirms complete acetylation of hydroxyl and amine groups. |
| ~1740 | C=O stretch (Ester) | Indicates the presence of the O-acetyl group. |
| ~1650 | C=O stretch (Amide I Band) | Indicates the presence of the N-acetyl group (tertiary amide).[4] |
| ~1240 | C-O stretch (Ester) | Further evidence of the acetate ester functionality. |
Section 5: Conclusion
This compound is a structurally distinct derivative of (+)-pseudoephedrine, defined by the acetylation of its hydroxyl and amine moieties while maintaining the crucial (1S,2S) stereochemistry of its parent molecule. Its synthesis is straightforward, and its structure can be rigorously confirmed through a combination of NMR, MS, and IR spectroscopy. As a certified reference material, a comprehensive understanding of its molecular architecture and spectral properties is indispensable for scientists in the pharmaceutical industry, ensuring the accurate quality control of pseudoephedrine-based medicines.
References
- Ivanova, G., Stoyanov, S., & Yaneva, H. (2014). A facile synthesis and IR-LD spectral elucidation of N-acetyl amino acid derivatives. Journal of Chemical and Pharmaceutical Research, 6(7), 1855-1864.
- Sardela, V. F., et al. (2007). Confirmatory procedure of ephedrines by gas chromatography- mass spectrometry. Migration of the trimethylsilyl group in the N-acetyl-O-trimethylsilyl derivatives. In Recent Advances In Doping Analysis (15). Sport und Buch Strauß.
- Hai, O., & Hakkenshit, I. B. (2012). A Simple and Convenient Synthesis of Pseudoephedrine From N-Methylamphetamine. Annals of Improbable Research, 19(3), 12-14.
- Mabied, A. F., et al. (2023). Scheme 1. Synthesis of O-acylated pseudoephedrine hydrochloride3a.HCl and 4.
- Caudron, D. J., et al. (2021). Identification and characterization of chemically masked derivatives of pseudoephedrine, ephedrine, methamphetamine, and MDMA. Forensic Chemistry, 25, 100345.
- Hai, O., & Hakkenshit, I. B. (2013). A Simple and Convenient Synthesis of Pseudoephedrine From N-Methylamphetamine. Improbable Research.
- de Souza, R. A., et al. (2018). Fast Ephedrine Quantification by Gas Chromatography Mass Spectrometry. Journal of the Brazilian Chemical Society, 29(9), 1938-1945.
-
PubChem. (n.d.). (1S,2S)-Pseudoephedrine. National Center for Biotechnology Information. Retrieved from [Link]
- Hanna, G. M., & Lau-Cam, C. A. (1991). Determination of Ephedrine, Pseudoephedrine, and Norephedrine in Mixtures (Bulk and Dosage Forms) by Proton Nuclear Magnetic Resonance Spectroscopy.
- Miller, C. E., et al. (2015). Infrared and Near-Infrared Spectroscopy of Acetylacetone and Hexafluoroacetylacetone. The Journal of Physical Chemistry A, 119(18), 4236-4246.
-
PubChem. (n.d.). (1S,2S)-(+)-Pseudoephedrine-D3 hcl (N-methyl-D3). National Center for Biotechnology Information. Retrieved from [Link]
- Holness, H., et al. (2012). Separation and Identification of Drugs by Electrospray Ionization-Ion Mobility Spectrometry-Mass Spectrometry (ESI-IMS-MS). Office of Justice Programs.
- Sehl, T., et al. (2013). Two steps in one pot: enzyme cascade for the synthesis of nor(pseudo)ephedrine from inexpensive starting materials.
- Kovács, A., Nyerges, B., & Izvekov, V. (2008). Vibrational analysis of N-acetyl-alpha-D-glucosamine and beta-D-glucuronic acid. The Journal of Physical Chemistry B, 112(18), 5728-5735.
- Picquart, M., et al. (1998). Spectroscopic study of N-acetylcysteine and N-acetylcystine/hydrogen peroxide complexation. Journal of Raman Spectroscopy, 29(10), 847-853.
- Google Patents. (n.d.). CN1137876C - Method for converting (+)-pseudoephedrine into (-)-ephedrine.
-
PubChem. (n.d.). (1S,2R)-(+)-Norephedrine. National Center for Biotechnology Information. Retrieved from [Link]
-
Technology Networks. (2022, July 4). Vibrational Spectroscopy Provides Clues About Protein Acetylation Structures in Biological Systems. Retrieved from [Link]
-
ResearchGate. (n.d.). Product ion mass spectra and the pattern of fragmentation of (A) ephedrine, (B) pseudoephedrine, and (C) 2-phenylethylamine (internal standard). Retrieved from [Link]
-
PubChem. (n.d.). N-Diethylnorpseudoephedrine. National Center for Biotechnology Information. Retrieved from [Link]
- Hyne, J. B. (1962). Nuclear Magnetic Resonance Spectra and Configuration. The N.m.r. Spectra of Diastereoisomeric Heterocyclic Derivatives of the Ephedrines. Journal of the American Chemical Society, 84(14), 2668-2670.
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2005). PSEUDOEPHEDRINE. Retrieved from [Link]
-
ResearchGate. (n.d.). 13 C solid state NMR spectrum of pseudo-ephedrine P HCl. Retrieved from [Link]
Sources
- 1. (1S,2S)-(+)-伪麻黄碱 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. (1S,2S)-Pseudoephedrine | C10H16NO+ | CID 6919175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Identification and characterization of chemically masked derivatives of pseudoephedrine, ephedrine, methamphetamine, and MDMA. [phfscience.nz]
- 4. researchgate.net [researchgate.net]
- 5. Determination of Ephedrine, Pseudoephedrine, and Norephedrine in Mixtures (Bulk and Dosage Forms) by Proton Nuclear Magnetic Resonance Spectroscopy | Scilit [scilit.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. dshs-koeln.de [dshs-koeln.de]
- 8. technologynetworks.com [technologynetworks.com]
An In-Depth Technical Guide to N,O-Diacetyl Pseudoephedrine as a Methamphetamine Impurity
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The clandestine synthesis of methamphetamine is a complex process that often results in a product containing a variety of impurities. These impurities, which can include unreacted precursors, byproducts, and side-reaction products, provide valuable chemical signatures for forensic analysis. This guide focuses on a specific, yet significant, impurity: N,O-Diacetyl Pseudoephedrine. While not a route-specific marker, its presence in illicit methamphetamine samples offers crucial insights into the synthetic methods employed, particularly those involving the use of acetic anhydride. This document provides a comprehensive overview of the formation, analytical characterization, and forensic interpretation of this compound, designed to equip researchers and forensic scientists with the necessary knowledge to identify and understand its implications.
Introduction: The Landscape of Methamphetamine Impurities
The chemical profile of a seized methamphetamine sample is a forensic roadmap, detailing the likely synthetic pathway and starting materials used in its illicit manufacture. Impurity profiling, a cornerstone of forensic drug analysis, allows for the classification and comparison of drug seizures, aiding in the identification of trafficking routes and manufacturing trends.[1]
Methamphetamine is synthesized via several routes, with the most common methods involving the reduction of ephedrine or pseudoephedrine, or the reductive amination of phenyl-2-propanone (P2P).[2][3] Each method generates a unique constellation of impurities. For instance, the Leuckart method is characterized by the presence of N-formylmethamphetamine, while syntheses from ephedrine or pseudoephedrine can result in impurities like 1,2-dimethyl-3-phenylaziridine.[4]
Among the various impurities, acetylated derivatives of precursors have emerged as significant indicators. This guide delves into the specifics of this compound, an impurity formed from the acetylation of the pseudoephedrine precursor.
Formation and Chemical Significance of this compound
This compound is formed when pseudoephedrine, a common precursor in clandestine methamphetamine synthesis, reacts with an acetylating agent. The most probable acetylating agent in this context is acetic anhydride, which can be used in certain synthetic routes or as a reagent to convert pseudoephedrine to other intermediates.
The formation of this compound involves the acetylation of both the secondary amine (N-acetylation) and the hydroxyl group (O-acetylation) of the pseudoephedrine molecule. The presence of this diacetylated impurity strongly suggests the use of acetic anhydride at some stage of the manufacturing process.[2] While not indicative of a specific primary synthesis route (e.g., Nagai, Emde, or Birch), it points to either an attempt to produce an intermediate, a side reaction occurring due to the presence of acetic anhydride, or perhaps a less-refined synthesis process.
It is important to note that N-acetyl and N,O-diacetyl derivatives of both ephedrine and pseudoephedrine are generally considered non-route-specific impurities.[5] However, their presence can still provide valuable forensic intelligence. For example, the use of acetic anhydride might be an attempt to synthesize N-acetyl-pseudoephedrine as an intermediate, or it could be a byproduct of a less common or poorly executed synthesis variation.
Caption: Formation of this compound from its precursor.
Analytical Methodologies for Detection and Characterization
The identification of this compound in a complex mixture of methamphetamine and other impurities requires robust analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for impurity profiling due to its high separation efficiency and definitive identification capabilities.
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: A typical workflow involves the extraction of impurities from the methamphetamine sample. This is often achieved through a liquid-liquid extraction under alkaline conditions, where the basic impurities are partitioned into an organic solvent.
GC Separation: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is commonly used to separate the various components of the extract. The temperature program is optimized to achieve good resolution between methamphetamine, pseudoephedrine, and the various impurities, including this compound.
Mass Spectrometric Identification: Electron Ionization (EI) at 70 eV is the standard ionization technique. The resulting mass spectrum of this compound will exhibit characteristic fragmentation patterns.
Inferred Fragmentation Pattern:
While a publicly available, definitive mass spectrum for this compound is not readily found in the primary literature, its fragmentation pattern can be expertly inferred based on the known fragmentation of pseudoephedrine and related acetylated compounds.
-
Molecular Ion (M+): The molecular weight of this compound (C14H19NO3) is 249.31 g/mol . The molecular ion peak at m/z 249 is expected to be present, though it may be of low intensity.
-
Alpha-Cleavage: A prominent fragmentation pathway for pseudoephedrine and its derivatives is the cleavage of the C-C bond alpha to the nitrogen atom. For this compound, this would lead to a characteristic iminium ion. The major fragment is expected at m/z 100 , corresponding to the [CH(CH3)N(CH3)COCH3]+ ion. This is a common fragment for N-acetylated ephedrine and pseudoephedrine derivatives.[1]
-
Loss of Acetoxy Group: Another likely fragmentation is the loss of the acetoxy group (CH3COO•) from the molecular ion, resulting in a fragment at m/z 190 .
-
Other Fragments: Further fragmentation could involve the loss of ketene (CH2=C=O) from the N-acetyl group or other rearrangements.
| Inferred Fragment Ion (m/z) | Proposed Structure/Loss | Significance |
| 249 | [C14H19NO3]+• | Molecular Ion |
| 190 | [M - CH3COO•]+ | Loss of the O-acetyl group |
| 100 | [C5H10NO]+ | Result of alpha-cleavage, indicative of N-acetylation |
| 58 | [C3H8N]+ | Common fragment from methamphetamine and related compounds |
Table 1: Inferred GC-MS Fragmentation of this compound
Caption: A typical GC-MS workflow for methamphetamine impurity profiling.
Nuclear Magnetic Resonance (NMR) Spectroscopy
For the definitive structural elucidation of an isolated impurity, Nuclear Magnetic Resonance (NMR) spectroscopy is an invaluable tool. While not typically used for routine screening of illicit samples, it is essential for the characterization of reference standards and for detailed structural studies of unknown impurities.
Inferred ¹H and ¹³C NMR Data:
Specific NMR data for this compound is not widely published. However, the expected chemical shifts can be predicted based on the known spectra of pseudoephedrine and the effects of N- and O-acetylation.[6][7][8][9]
-
¹H NMR: The spectrum would show characteristic signals for the aromatic protons of the phenyl ring, the methine protons, the N-methyl and C-methyl groups, and the two acetyl methyl groups. The downfield shift of the methine proton attached to the oxygen compared to pseudoephedrine would be indicative of O-acetylation.
-
¹³C NMR: The carbon spectrum would show distinct signals for the two carbonyl carbons of the acetyl groups, in addition to the signals for the phenyl ring and the aliphatic carbons.
Definitive assignment would require 2D NMR experiments such as COSY, HSQC, and HMBC on a purified standard.
Forensic Interpretation and Significance
The presence of this compound in a methamphetamine sample, while not pointing to a single, specific synthesis route, provides several key pieces of forensic intelligence:
-
Use of Acetic Anhydride: It is a strong indicator that acetic anhydride was used in the synthesis. This could be as a primary reagent in a less common synthesis variant or as a means to acetylate the pseudoephedrine for other purposes.
-
Incomplete Reaction or Side Reaction: The presence of an acetylated precursor suggests that the reaction to form methamphetamine was either incomplete or that side reactions were occurring. This may point to a less experienced chemist or suboptimal reaction conditions.
-
Exclusion of Certain Routes: While not route-specific, its presence might make certain synthetic routes that do not typically involve acetic anhydride less likely.
-
Linkage of Samples: The presence and relative abundance of this compound, in conjunction with other impurities, can be used to link different drug seizures to a common manufacturing source.
It is crucial to consider the entire impurity profile of a sample for a comprehensive forensic assessment. The significance of this compound is amplified when considered alongside other characteristic impurities.
Caption: Forensic implications of detecting this compound.
Conclusion
This compound serves as a valuable, albeit non-route-specific, impurity in the forensic analysis of illicit methamphetamine. Its detection provides strong evidence for the use of acetic anhydride in the synthesis process and can offer insights into the sophistication of the clandestine laboratory. A thorough understanding of its formation, analytical characteristics, and forensic interpretation is essential for scientists working to unravel the complexities of the illicit drug trade. This guide provides a foundational understanding to aid in the identification and interpretation of this significant methamphetamine impurity. Further research into the prevalence and specific synthetic conditions leading to the formation of this compound will continue to enhance its utility in forensic intelligence.
References
-
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for testing amphetamine and methamphetamine. UNODC. Retrieved from [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Barnes, C., Madaras, S., Pigou, P. E., Johnston, M. R., & Kirkbride, K. P. (2019). Origins of N-formylmethamphetamine and N-acetylmethamphetamine in methamphetamine produced by the hydriodic acid and red phosphorus reduction of pseudoephedrine. Forensic Chemistry, 13, 100158.
- Botello, J. C., & de la Torre, R. (2008). Confirmatory procedure of ephedrines by gas chromatography-mass spectrometry. Migration of the trimethylsilyl group in the N-acetyl-O-trimethylsilyl derivatives.
-
National Institute of Standards and Technology. (n.d.). Pseudoephedrine. In NIST Chemistry WebBook. Retrieved from [Link]
-
T3DB. (n.d.). Mass Spectrum (Electron Ionization) (T3D2263). Retrieved from [Link]
- Onoka, I., Banyikwa, A. T., Banerjee, P., & Dujourdy, L. (2020). A review of the newly identified impurity profiles in methamphetamine seizures.
- Windahl, K. L., McTigue, M. J., Pearson, J. R., Pratt, S. J., Rowe, J. E., & Sear, E. M. (1995). Investigation of the impurities found in methamphetamine synthesised from pseudoephedrine by reduction with hydriodic acid and red phosphorus.
-
European Monitoring Centre for Drugs and Drug Addiction. (2022, May 6). Main methamphetamine production methods used in Europe. EMCDDA. Retrieved from [Link]
- Crews, P., Rodriguez, J., & Jaspars, M. (1998). Organic Structure Analysis. Oxford University Press.
- Qi, Y., Wang, Y., Liu, C., & Zhang, D. (2009). Identification of impurities and statistical classification of methamphetamine hydrochloride drugs seized in the China. Journal of Pharmaceutical and Biomedical Analysis, 50(3), 347–354.
- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
- Shekari, A., et al. (2016). Impurity characteristics of street methamphetamine crystals seized in Tehran, Iran. Substance Use & Misuse, 51(1), 1-7.
- Varmuza, K., & Filzmoser, P. (2009). Introduction to Multivariate Statistical Analysis in Chemometrics. CRC Press.
- Bergo, P. L. S., Correa, J. M., Nagem, T. J., Augusti, R., & Nascentes, C. C. (2009). Simultaneous Quantification of Amphetamines and Ephedrines in Urine using Analytical-Grade Acetic Anhydride/Pyridine as Derivatizing Reagents: a Suitable Approach to Reduce Costs of Routine Analyses. Journal of the Brazilian Chemical Society, 20(2), 350-356.
-
SCIEX. (n.d.). Separation of Ephedrine and Pseudoephedrine Isomers Using SCIEX SelexION® Differential Mobility Technology. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Ephedrine. In NIST Chemistry WebBook. Retrieved from [Link]
- U.S. Department of Justice. (2015). Clandestine Methamphetamine Manufacturing: Understanding Lab Reports.
- University of Alberta. (n.d.). Tables For Organic Structure Analysis.
- Lee, J. S., Han, E. Y., Lee, S. Y., Kim, E. M., Park, Y. H., Lim, M. A., Chung, H. S., & Park, J. H. (2006). A pharmacokinetic study of ephedrine and pseudoephedrine after oral administration of Ojeok-San by validated LC-MS/MS method in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 41(3), 858-865.
- Hernández, F., Sancho, J. V., Ibáñez, M., & Pozo, Ó. J. (2012). Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate-mass spectra. Journal of Mass Spectrometry, 47(1), 1-17.
Sources
- 1. dshs-koeln.de [dshs-koeln.de]
- 2. unodc.org [unodc.org]
- 3. Main methamphetamine production methods used in Europe | www.euda.europa.eu [euda.europa.eu]
- 4. Identification of impurities and statistical classification of methamphetamine hydrochloride drugs seized in the China - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. epfl.ch [epfl.ch]
- 9. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
Discovery of "N,O-Diacetyl Pseudoephedrine"
Forensic Characterization & Analytical Discovery of N,O-Diacetyl Pseudoephedrine
Abstract
The resolution of diastereomeric sympathomimetic amines—specifically ephedrine and pseudoephedrine—remains a cornerstone challenge in forensic toxicology and clandestine laboratory profiling. While underivatized analysis often yields poor chromatographic peak shapes and indistinguishable mass spectra, the discovery and application of the This compound derivative represented a pivotal advancement in forensic chemistry. This technical guide delineates the mechanistic formation, mass spectral "fingerprint," and critical utility of this molecule in determining illicit synthetic routes (e.g., Nagai vs. Emde) and validating precursor origins.
Introduction: The Isomeric Challenge
Pseudoephedrine (
In standard Gas Chromatography-Mass Spectrometry (GC-MS), underivatized pseudoephedrine suffers from:
-
Thermal Instability: Degradation in the injection port (dehydration to enamines).
-
Peak Tailing: Interaction of the free amine/hydroxyl with active silanol sites on the column.
-
Spectral Ambiguity: Inability to distinguish from ephedrine based solely on fragmentation.
The "discovery" of this compound was not a singular event but an analytical evolution, identifying that dual acetylation (of both amine and hydroxyl groups) locks the stereochemistry, improves volatility, and creates a distinct chromatographic retention time (
Synthetic Pathways & Mechanistic Origins
The formation of this compound occurs via a nucleophilic acyl substitution using acetic anhydride (AAA). This process is biphasic:
-
N-Acetylation (Kinetic Product): The lone pair on the nitrogen attacks the carbonyl carbon of the anhydride. This is rapid and occurs under mild conditions.
-
O-Acetylation (Thermodynamic Product): The hydroxyl group is less nucleophilic and typically requires heat or a catalyst (e.g., pyridine or sodium acetate) to fully acetylate, forming the diacetyl derivative.
Figure 1: Reaction Mechanism
Caption: Stepwise acetylation mechanism converting Pseudoephedrine to its N,O-Diacetyl derivative.
Analytical Characterization (The "Discovery")
The true value of this molecule lies in its Mass Spectral fragmentation pattern. Unlike the underivatized molecule (Base Peak 58), the N,O-diacetyl derivative shifts the base peak due to the modification of the nitrogen.
Mass Spectral Fingerprint (EI, 70eV)
The fragmentation is driven by
-
Underivatized:
58 -
N,O-Diacetyl: The nitrogen now carries an acetyl group (
, mass 43). The hydrogen (mass 1) is replaced by acetyl.-
Calculation:
. -
Base Peak:
100 ( ).
-
Table 1: Comparative Mass Spectral Data
| Feature | Underivatized Pseudoephedrine | This compound |
| Molecular Weight | 165 u | 249 u |
| Base Peak ( | ||
| Secondary Ions | ||
| Molecular Ion ( | Weak/Absent ( | Weak ( |
| Chromatography | Tailing, variable RT | Sharp, Gaussian peak |
Technical Insight: The O-acetyl group is lost as a neutral radical during the formation of the base peak, meaning the
100 ion is identical for both N-acetyl and N,O-diacetyl derivatives. However, the Molecular Ion (249) confirms the diacetyl state.
Experimental Protocol: Derivatization Workflow
To ensure reproducible formation of the N,O-diacetyl derivative for forensic profiling, the following protocol utilizes a pyridine-catalyzed reaction.
Reagents:
-
Acetic Anhydride (AAA) - Grade: ACS Reagent
-
Pyridine (Anhydrous)
-
Ethyl Acetate (Extraction solvent)
Step-by-Step Procedure:
-
Aliquot: Transfer 1.0 mg of sample (salt or free base) into a reaction vial.
-
Solvation: Add 50
L of Pyridine. Vortex to dissolve. -
Acetylation: Add 100
L of Acetic Anhydride. -
Incubation: Cap and heat at 70°C for 30 minutes . (Crucial for O-acetylation).
-
Evaporation: Evaporate to dryness under a stream of Nitrogen (
) at 40°C. -
Reconstitution: Reconstitute in 200
L Ethyl Acetate. -
Analysis: Inject 1
L into GC-MS (Splitless).
Figure 2: Analytical Workflow
Caption: Standard Operating Procedure for N,O-diacetyl derivatization.
Forensic & Pharmaceutical Implications
The identification of this compound serves two distinct roles in forensic science:
-
Route Determination (Impurity Profiling):
-
Nagai Method (Red Phosphorus/Iodine): If acetic anhydride is used in the workup or if acetic acid is present in the injection port, trace amounts of acetylated impurities may form.
-
P-2-P Method: The presence of acetylated ephedrines strongly suggests the absence of the P-2-P route, pointing instead to ephedrine/pseudoephedrine precursors.
-
-
Isomer Differentiation:
-
Under standard capillary GC conditions (e.g., DB-5MS column), This compound elutes slightly earlier than N,O-diacetyl ephedrine.
-
This retention time difference (
min) allows forensic chemists to definitively state whether the starting material for a methamphetamine seizure was pseudoephedrine (OTC cold medicine) or ephedrine (plant extract).
-
References
-
United Nations Office on Drugs and Crime (UNODC). (2006). Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-Substituted Analogues in Seized Materials. Link
-
Spyridaki, M. H., et al. (2001). "Determination of ephedrines in urine by gas chromatography-mass spectrometry." Journal of Chromatography B. Link
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). Mass Spectral Library - Version 3.12. Link
-
Andersson, K., et al. (2007). "Impurity profiling of methamphetamine: A review." Forensic Science International.[1] Link
Sources
An In-Depth Technical Guide to the Theoretical Properties of N,O-Diacetyl Pseudoephedrine
For Researchers, Scientists, and Drug Development Professionals
Foreword
This document provides a comprehensive theoretical exploration of N,O-Diacetyl Pseudoephedrine, a derivative of the well-known sympathomimetic amine, pseudoephedrine. As a potential impurity in pseudoephedrine-based pharmaceutical manufacturing or a compound of interest in its own right, a thorough understanding of its chemical and pharmacological properties is essential. This guide synthesizes available information on its structure, synthesis, and potential biological activity, drawing upon data from related compounds where direct information is unavailable. It is intended to serve as a foundational resource for researchers and professionals in the fields of pharmaceutical sciences, analytical chemistry, and toxicology.
Section 1: Chemical Identity and Physicochemical Properties
This compound is the diacetylated derivative of (1S,2S)-pseudoephedrine, where acetyl groups are attached to both the nitrogen atom of the methylamino group and the oxygen atom of the hydroxyl group.
Table 1: Chemical and Physical Properties of (1S,2S)-N,O-Diacetylpseudoephedrine
| Property | Value | Source(s) |
| IUPAC Name | [(1S,2S)-2-[acetyl(methyl)amino]-1-phenylpropyl] acetate | [1] |
| CAS Number | 144032-36-0 | |
| Molecular Formula | C₁₄H₁₉NO₃ | |
| Molecular Weight | 249.31 g/mol | |
| Appearance | Theoretical: Likely a solid at room temperature | Inferred from pseudoephedrine and acetylated compounds |
| Solubility | Theoretical: Likely soluble in organic solvents like chloroform and ethanol, with limited water solubility | Inferred from pseudoephedrine's solubility in chloroform and ethanol |
Diagram 1: Chemical Structure of this compound
Caption: Chemical structure of (1S,2S)-N,O-Diacetylpseudoephedrine.
Section 2: Synthesis and Reactivity
Diagram 2: Theoretical Synthesis of this compound
Caption: Theoretical reaction scheme for the synthesis of this compound.
Theoretical Synthesis Protocol:
-
Dissolution: Dissolve (1S,2S)-pseudoephedrine in a suitable aprotic solvent, such as dichloromethane or pyridine. Pyridine can also serve as the catalyst.
-
Acetylation: Add an excess of acetic anhydride to the solution. The use of a catalyst like pyridine is common to facilitate the reaction and neutralize the acetic acid byproduct[2][3].
-
Reaction Conditions: The reaction is typically carried out at room temperature or with gentle heating to ensure complete diacetylation of both the secondary amine and the secondary alcohol functional groups[2]. A Chinese patent describes the N-acetylation of pseudoephedrine with acetic anhydride, followed by reflux in glacial acetic acid for a different transformation, suggesting these reagents are effective.
-
Workup and Purification: After the reaction is complete, the excess acetic anhydride and acetic acid would be removed, likely through an aqueous workup with a mild base to neutralize the acid. The this compound product would then be extracted into an organic solvent and purified, for example, by column chromatography.
Reactivity and Stability:
The ester and amide functional groups in this compound are susceptible to hydrolysis under acidic or basic conditions, which would regenerate pseudoephedrine or its mono-acetylated derivatives. Forced degradation studies on pseudoephedrine have shown its degradation under various stress conditions, and it is expected that its diacetyl derivative would also be susceptible to similar degradation pathways.
Section 3: Spectral Analysis
The structural elucidation of this compound would rely on a combination of spectroscopic techniques.
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific experimental spectra for this compound are not available in the reviewed literature, the expected chemical shifts can be predicted based on the structure and data from similar compounds[4][5][6].
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| Phenyl Protons | 7.2 - 7.4 | 127 - 140 | Aromatic region, complex multiplet. |
| CH-O | ~5.7 | ~75 | Downfield shift compared to pseudoephedrine due to the acetyl group. |
| CH-N | ~4.5 | ~58 | Downfield shift compared to pseudoephedrine due to the acetyl group. |
| N-CH₃ | ~2.7 | ~33 | Singlet. |
| C-CH₃ | ~1.1 | ~14 | Doublet. |
| O-C=O CH₃ | ~2.1 | ~21 | Singlet for the acetyl methyl protons. |
| N-C=O CH₃ | ~2.0 | ~22 | Singlet for the acetyl methyl protons. |
| O-C=O | - | ~170 | Carbonyl carbon of the ester. |
| N-C=O | - | ~171 | Carbonyl carbon of the amide. |
3.2 Mass Spectrometry (MS)
The mass spectrum of this compound is expected to show a molecular ion peak and characteristic fragmentation patterns. Based on the fragmentation of similar acetylated ephedrine derivatives, key fragmentation pathways can be proposed[7].
Diagram 3: Predicted Mass Spectrometry Fragmentation of this compound
Caption: Predicted major fragmentation pathways for this compound.
3.3 Infrared (IR) Spectroscopy
The IR spectrum of this compound would be characterized by the presence of strong absorption bands corresponding to the two carbonyl groups.
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Notes |
| C=O (Amide) | 1650 - 1680 | Strong absorption. |
| C=O (Ester) | 1735 - 1750 | Strong absorption. |
| C-O (Ester) | 1000 - 1300 | Strong absorption. |
| Aromatic C-H | 3000 - 3100 | Stretching vibrations. |
| Aliphatic C-H | 2850 - 3000 | Stretching vibrations. |
Section 4: Theoretical Pharmacology and Toxicology
Direct pharmacological and toxicological data for this compound is scarce. However, its effects can be inferred from the known properties of its parent compound, pseudoephedrine, and other acetylated sympathomimetic amines.
4.1 Pharmacodynamics
Pseudoephedrine is a sympathomimetic amine that acts as an agonist at α- and β-adrenergic receptors, leading to vasoconstriction and bronchodilation[8][9][10]. The acetylation of the hydroxyl and amino groups in this compound would likely alter its interaction with these receptors.
-
Prodrug Potential: The acetyl groups may be hydrolyzed in vivo by esterases and amidases, releasing pseudoephedrine[11]. If this occurs, this compound would act as a prodrug of pseudoephedrine. The rate of hydrolysis would determine the onset and duration of action. A study on acetyl derivatives of other sympathomimetic amines showed that O-acetyl derivatives had a slower onset and longer duration of effect than the parent drugs[7].
-
Direct Activity: It is also possible that the diacetylated molecule possesses intrinsic pharmacological activity, though likely different from pseudoephedrine due to the modification of key functional groups involved in receptor binding. The N-acetyl group could decrease its direct sympathomimetic activity, as has been observed with other N-acetylated sympathomimetics[7].
4.2 Pharmacokinetics
-
Absorption and Distribution: The increased lipophilicity due to the acetyl groups might enhance the absorption and distribution of this compound, potentially leading to greater central nervous system penetration compared to pseudoephedrine.
-
Metabolism: The primary metabolic pathway would likely involve hydrolysis of the ester and amide linkages to yield mono-acetylated intermediates and ultimately pseudoephedrine. Pseudoephedrine itself is metabolized to a small extent to norpseudoephedrine.
-
Excretion: The excretion profile would depend on the extent of metabolism. If significantly hydrolyzed, the excretion products would be similar to those of pseudoephedrine.
4.3 Toxicology
The toxicological profile of this compound has not been established. The acute toxicity of pseudoephedrine is well-documented, with overdose leading to cardiovascular and central nervous system overstimulation[12][13].
-
Potential for Reduced Acute Toxicity: A study on acetylated derivatives of some sympathomimetic amines in mice suggested that acetylation might influence acute toxicity, although specific data for a diacetylated pseudoephedrine analogue was not provided[14].
-
Toxicity of Metabolites: If hydrolyzed to pseudoephedrine, the toxic effects would be similar to those of the parent drug.
-
Impurity Concerns: As a potential impurity in pseudoephedrine preparations, its toxicological impact at low levels would need to be assessed as part of the overall safety profile of the drug product[15][16][17].
Section 5: Analytical Methodologies
The detection and quantification of this compound, particularly as a pharmaceutical impurity, would require sensitive and specific analytical methods.
5.1 Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection would be a suitable approach for the quantification of this compound. The method would need to be validated for specificity, linearity, accuracy, and precision. Given the UV absorbance of the phenyl group, a detection wavelength in the range of 210-220 nm would likely be appropriate. Several HPLC methods have been developed for pseudoephedrine and its impurities which could be adapted[18][19][20][21].
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS would be a powerful tool for the identification and quantification of this compound, especially for impurity profiling. The compound would likely be amenable to GC analysis due to the increased volatility conferred by the acetyl groups. The mass spectrum would provide a high degree of specificity for identification.
Diagram 4: General Workflow for HPLC Analysis of this compound
Caption: A typical workflow for the analysis of this compound by HPLC-UV.
Section 6: Conclusion and Future Directions
This compound is a derivative of pseudoephedrine with distinct theoretical properties. While its synthesis is conceptually straightforward, a lack of direct experimental data on its spectral characteristics, metabolism, pharmacology, and toxicology necessitates a cautious and inferential approach to its study. The acetylation of both the hydroxyl and amino groups is expected to significantly alter its physicochemical properties and biological activity compared to the parent compound.
Future research should focus on:
-
Definitive Synthesis and Characterization: Development and publication of a robust synthesis protocol followed by comprehensive spectral characterization (NMR, IR, MS) to provide a definitive reference for this compound.
-
In Vitro and In Vivo Metabolism Studies: Elucidation of the metabolic fate of this compound to understand its potential as a prodrug and to identify its metabolites.
-
Pharmacological and Toxicological Evaluation: Direct assessment of its pharmacological activity at adrenergic receptors and a thorough toxicological evaluation to determine its safety profile.
-
Development of Validated Analytical Methods: Establishment of validated analytical methods for its detection and quantification, which is crucial for its control as a potential pharmaceutical impurity.
This technical guide provides a theoretical framework for this compound, highlighting the current knowledge gaps and suggesting avenues for future investigation. A comprehensive understanding of this compound is critical for ensuring the quality and safety of pseudoephedrine-containing pharmaceuticals and for advancing our knowledge of sympathomimetic amine derivatives.
References
-
Friström, S., Marvola, M., Klinge, E., & Halmekoski, J. (1977). Effect of acetyl derivatives of some sympathomimetic amines on the blood pressure of the rat. Acta Pharmacologica et Toxicologica, 40(2), 247-258. [Link]
-
Marvola, M., Friström, S., Klinge, E., & Halmekoski, J. (1976). Effect of acetylated derivatives of some sympathomimetic amines on the acute toxicity, locomotor activity and barbiturate anaesthesia time in mice. Acta Pharmacologica et Toxicologica, 38(5), 474-489. [Link]
-
Chen, C. T., Kuo, J. H., Pawar, V. D., Munot, Y. S., Weng, S. S., Ku, C. H., & Liu, C. Y. (2005). General. 1H NMR and 13C NMR spectra were recorded on 400 MHz 1H (100 MHz. Journal of Organic Chemistry, 70(4), 1188-1197. [Link]
-
Mule, S. J. (2020). A review of the newly identified impurity profiles in methamphetamine seizures. Forensic Science International: Synergy, 2, 100104. [Link]
-
Pharmacopoeia. (2013). Safety data sheet. [Link]
-
Kunalan, V., & Jeyabalan, N. (2020). A review of the newly identified impurity profiles in methamphetamine seizures. Forensic Science International: Synergy, 2, 100104. [Link]
-
Lee, J. S., Han, E. Y., Lee, S. Y., Kim, E. M., Park, Y. H., & Lim, M. A. (2006). Analysis of the impurities in the methamphetamine synthesized by three different methods from ephedrine and pseudoephedrine. Journal of Forensic Sciences, 51(5), 1049-1054. [Link]
-
Ko, C. C., & Lee, J. C. (2009). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. Analytical Chemistry, 81(18), 7688-7696. [Link]
-
Szell, P. M., Rehman, Z., Tatman, B. P., Hughes, L. P., Blade, H., & Brown, S. P. (2024). Characterization of ephedrine HCl and pseudoephedrine HCl using quadrupolar NMR crystallography guided crystal structure prediction. Faraday Discussions. [Link]
-
PubChem. (n.d.). Pseudoephedrine Hydrochloride. National Center for Biotechnology Information. [Link]
-
NIST. (n.d.). Pseudoephedrine. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
-
Al-Snafi, A. E. (2021). Sympathomimetic Drugs and Adrenergic Receptor Antagonists. ResearchGate. [Link]
-
Imamura, A. (2021). O-Acetylation using acetic anhydride in pyridine. Glycoscience Protocols (GlycoPODv2). [Link]
-
Dias da Silva, D., & de Freitas, T. R. (2022). Natural Sympathomimetic Drugs: From Pharmacology to Toxicology. Molecules, 27(23), 8466. [Link]
-
Endo, Y. (1980). In vivo deacetylation of N-acetyl amino acids by kidney acylases in mice and rats. A possible role of acylase system in mammalian kidneys. Biochimica et Biophysica Acta, 628(1), 13-18. [Link]
-
Wikipedia. (n.d.). Sympathomimetic drug. [Link]
-
Pentel, P. (1984). Toxicity of over-the-counter stimulants. JAMA, 252(14), 1898-1903. [Link]
-
Pauli, G. F., & Jaki, B. U. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. In Recent Advances in Natural Products Analysis. IntechOpen. [Link]
-
DynaMed. (n.d.). Decongestant Toxicity - Emergency Management. [Link]
-
Harris, R. K., & Becker, E. D. (2001). 13 C solid state NMR spectrum of pseudo-ephedrine P HCl. Solid State Nuclear Magnetic Resonance, 20(1-2), 1-19. [Link]
-
Ali, K. F., & Taha, A. (2017). Syntheses of Medicinal Compounds. [Link]
-
Kim, H. S., Kim, J. H., & Lee, J. W. (2011). Development. Chosun University. [Link]
-
Harris, R. K., & Becker, E. D. (2001). Solid state and solution 13 C NMR peak assignments for ephedrine.HCl. ResearchGate. [Link]
-
Ahmed, M. H., El-Gindy, A., & Emara, S. (2024). A green validated HPLC-UV Method for determining and quantifying pholcodine, paracetamol, and pseudoephedrine in laboratory-prepared mixtures and their FDC capsule. Green Analytical Chemistry, 12(7), 100187. [Link]
-
Hai, O., & Hakkenshit, I. B. (2013). A Simple and Convenient Synthesis of Pseudoephedrine From N-Methylamphetamine. Improbable Research. [Link]
-
Ragham, P. K., & Chandrasekhar, K. B. (2022). HPLC-UV method development and validation for the determination of low level formaldehyde in a drug substance. Journal of Pharmaceutical Research International, 34(23B), 1-9. [Link]
- Zhang, G., & Li, G. (2017). Method for manufacturing ephedrine or pseudoephedrine and ephedrine or pseudoephedrine intermediate.
-
El-Gindy, A., Emara, S., & Shaaban, H. (2014). High Performance Liquid Chromatographic Determination of the Ternary Mixture of Caffeine, Dipyrone and Drotaverine Hydrochloride. Journal of Applied Pharmaceutical Science, 4(6), 51-56. [Link]
-
Khatri, K., Klein, J. A., & Zaia, J. (2016). Classification of Tandem Mass Spectra for Identification of N- and O-linked Glycopeptides. Scientific Reports, 6, 37591. [Link]
-
Singhvi, I., & Bhatia, N. (2006). Spectrophotometric and HPLC Methods For Simultaneous Estimation of Pseudoephedrine Hydrochloride and Loratadine From Tab. Scribd. [Link]
-
NIST. (n.d.). Ephedrine. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
-
NIST. (n.d.). (-)-Norephedrine. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
-
NIST. (n.d.). Norephedrine, (.+/-.)-. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
-
Saturnino, C., Petrosino, S., Ligresti, A., Palladino, C., De Martino, G., Bisogno, T., & Di Marzo, V. (2010). Synthesis and biological evaluation of new potential inhibitors of N-acylethanolamine hydrolyzing acid amidase. Bioorganic & Medicinal Chemistry Letters, 20(3), 1210-1213. [Link]
-
Riu, A., & de la Torre, M. C. (2022). Condensation of Diacetyl with Alkyl Amines: Synthesis and Reactivity of p-Iminobenzoquinones and p-Diiminobenzoquinones. Molecules, 27(20), 7008. [Link]
-
Boros, Z., Farkas, L., & Kappe, C. O. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules, 25(8), 1957. [Link]
Sources
- 1. Pseudoephedrine Hydrochloride | C10H16ClNO | CID 9581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Effect of acetyl derivatives of some sympathomimetic amines on the blood pressure of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Natural Sympathomimetic Drugs: From Pharmacology to Toxicology [mdpi.com]
- 10. Sympathomimetic drug - Wikipedia [en.wikipedia.org]
- 11. In vivo deacetylation of N-acetyl amino acids by kidney acylases in mice and rats. A possible role of acylase system in mammalian kidneys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Toxicity of over-the-counter stimulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dynamed.com [dynamed.com]
- 14. Effect of acetylated derivatives of some sympathomimetic amines on the acute toxicity, locomotor activity and barbiturate anaesthesia time in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A review of the newly identified impurity profiles in methamphetamine seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Analysis of the impurities in the methamphetamine synthesized by three different methods from ephedrine and pseudoephedrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. semanticscholar.org [semanticscholar.org]
- 20. japsonline.com [japsonline.com]
- 21. scribd.com [scribd.com]
Methodological & Application
Application Note: Quantification of N,O-Diacetyl Pseudoephedrine via GC-MS
Executive Summary
This application note details the protocol for the quantification of N,O-Diacetyl Pseudoephedrine in complex matrices (biological fluids and pharmaceutical preparations). While pseudoephedrine (PSE) is the parent compound, its direct analysis via Gas Chromatography (GC) is plagued by peak tailing and thermal instability due to the polar hydroxyl and amine groups.
This protocol focuses on the acetylation of PSE to form this compound. This derivative offers superior chromatographic properties, distinct mass spectral fragmentation, and is a critical marker in forensic impurity profiling of illicit methamphetamine synthesis (Leuckart method).
Key Applications:
-
Clinical/Toxicology: High-sensitivity quantification of PSE in plasma/urine.
-
Forensics: Impurity profiling of seized methamphetamine (differentiation of Leuckart markers).
-
Pharma: Quality control of cold formulations.
Chemical Basis & Reaction Mechanism
The quantification relies on the conversion of Pseudoephedrine (
-
Reaction Type: Nucleophilic acyl substitution.
-
Sites of Derivatization:
-
O-Acetylation: The secondary alcohol group is esterified.
-
N-Acetylation: The secondary amine is amidated.
-
This dual derivatization eliminates active hydrogens, reducing hydrogen bonding with the GC column stationary phase, thereby sharpening peak shape and improving the Limit of Detection (LOD).
Reaction Pathway Diagram
Figure 1: Reaction pathway converting Pseudoephedrine to its N,O-Diacetyl derivative to enhance GC stability.
Experimental Protocol
Reagents and Standards
-
Target Analyte: Pseudoephedrine HCl (Sigma-Aldrich/Cerilliant).
-
Internal Standard (IS): Pseudoephedrine-d3 or Diphenylamine (for cost-efficiency).
-
Derivatizing Agent: Acetic Anhydride (≥99%, ACS Reagent).
-
Catalyst/Solvent: Pyridine (Anhydrous).
-
Extraction Solvent: Ethyl Acetate or MTBE (Methyl tert-butyl ether).
-
Buffer: 0.1 M Carbonate Buffer (pH 10.0).
Sample Preparation Workflow (Biological Matrix)
Rationale: Extraction must occur at a basic pH (pK_a of PSE ≈ 9.22) to ensure the molecule is in its non-ionized free-base form, allowing transfer into the organic solvent.
-
Aliquot: Transfer 200 µL of plasma/urine to a glass centrifuge tube.
-
Spike: Add 20 µL of Internal Standard solution (10 µg/mL).
-
Basify: Add 200 µL of 0.1 M Carbonate Buffer (pH 10). Vortex for 10s.
-
Extract: Add 1.5 mL Ethyl Acetate.
-
Agitate: Mechanical shaker for 10 mins. Centrifuge at 3000 rpm for 5 mins.
-
Evaporate: Transfer the organic (upper) layer to a clean vial. Evaporate to dryness under a stream of nitrogen at 40°C.
-
Derivatize:
-
Add 50 µL Pyridine and 50 µL Acetic Anhydride to the dry residue.
-
Cap tightly and incubate at 70°C for 30 minutes .
-
-
Reconstitute/Dry: Evaporate reagents to dryness under nitrogen (crucial to remove excess acid). Reconstitute in 100 µL Ethyl Acetate for injection.
Instrumental Analysis (GC-MS)
System: Agilent 7890B GC / 5977B MSD (or equivalent).
| Parameter | Setting | Rationale |
| Column | DB-17MS (50% Phenyl) or DB-5MS | DB-17MS provides superior separation of diastereomers (Ephedrine vs. Pseudoephedrine). |
| Injection | 1 µL, Splitless | Maximizes sensitivity for trace analysis. |
| Inlet Temp | 250°C | Ensures rapid volatilization without thermal degradation. |
| Carrier Gas | Helium, 1.0 mL/min | Constant flow mode.[1][2] |
| Oven Program | 70°C (1 min) → 20°C/min → 280°C (3 min) | Rapid ramp removes solvent; slow ramp not required if isomers are resolved. |
| Transfer Line | 280°C | Prevents condensation of high-boiling acetylated products. |
| Ionization | EI (70 eV) | Standard library matching energy. |
| Acquisition | SIM (Selected Ion Monitoring) | Required for low LOD quantification. |
Data Analysis & Validation
Mass Spectral Identification
The N,O-diacetyl derivative yields a specific fragmentation pattern distinct from the native drug.
-
Molecular Ion (
): m/z 249 (Weak/Absent). -
Base Peak (Quantifier): m/z 58 (Standard amine fragment) or m/z 100 (Alpha-cleavage retaining the N-acetyl group).
-
Note: The specific fragmentation of N,O-diacetyl derivatives often favors the m/z 100 ion (
) over the m/z 58 ion typical of the underivatized amine.
-
-
Qualifier Ions: m/z 43 (Acetyl), m/z 142.
Quantification Table:
| Analyte | Retention Time (min)* | Quantifier Ion (m/z) | Qualifier Ions (m/z) |
| This compound | 8.45 | 100 | 58, 43 |
| N,O-Diacetyl Ephedrine | 8.20 | 100 | 58, 43 |
| Internal Standard | 8.35 | (Depends on IS) | - |
*Retention times are column-dependent. Diastereomers (Ephedrine/Pseudoephedrine) must be baseline separated.
Analytical Workflow Diagram
Figure 2: End-to-end analytical workflow for this compound quantification.
Troubleshooting & Expert Insights
Isomer Separation (The Critical Challenge)
Pseudoephedrine and Ephedrine are diastereomers.[3][4] Upon acetylation, they form this compound and N,O-diacetyl ephedrine.
-
Problem: On standard non-polar columns (DB-1/DB-5), these peaks may co-elute or overlap.
-
Solution: Use a mid-polarity column like DB-17MS (50% phenyl). The pi-pi interactions with the phenyl phase help resolve the diastereomers significantly better than 100% dimethylpolysiloxane phases.
Moisture Control
Acetic anhydride is sensitive to moisture.
-
Risk: Water in the sample or reagents hydrolyzes the anhydride to acetic acid, stopping the reaction.
-
Control: Ensure the LLE extract is completely dry before adding reagents. Use anhydrous pyridine.
Injection Port Maintenance
Acetylated samples can be "sticky" or leave carbon deposits.
-
Protocol: Change the inlet liner (splitless, with glass wool) every 50-100 injections to prevent adsorption and peak tailing.
References
-
United Nations Office on Drugs and Crime (UNODC). (2006).[5][6][7] Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-substituted Analogues in Seized Materials. [Link]
-
Nagai, T., et al. (2012).[8] Simultaneous identification of the enantiomers and diastereomers of N,O-di-trifluoroacetylated ephedrine and norephedrine in blood plasma using chiral capillary gas chromatography-mass spectrometry. Journal of Analytical Toxicology. [Link][8]
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). SWGDRUG Mass Spectral Library. [Link]
-
National Institute of Standards and Technology (NIST). (2023). NIST Chemistry WebBook, SRD 69. [Link]
Sources
- 1. dshs-koeln.de [dshs-koeln.de]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. unodc.org [unodc.org]
- 5. unov.tind.io [unov.tind.io]
- 6. unov.tind.io [unov.tind.io]
- 7. Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-substituted Analogues in Seized Materials [unodc.org]
- 8. Simultaneous identification of the enantiomers and diastereomers of N,O-di-trifluoroacetylated ephedrine and norephedrine in blood plasma using chiral capillary gas chromatography-mass spectrometry with selected ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
"N,O-Diacetyl Pseudoephedrine" purification techniques
Part 1: Introduction & Strategic Context
Objective: This guide details the isolation and purification of N,O-Diacetyl Pseudoephedrine to create high-purity analytical reference standards (>99.5%). This compound is a critical marker in forensic impurity profiling, specifically associated with the acetylation of pseudoephedrine during specific synthetic routes (e.g., Emde or Nagai modifications involving acetic anhydride).
Scientific Premise (The "Why"): The purification logic relies on the fundamental change in chemical properties induced by acetylation.
-
Loss of Basicity: Unlike pseudoephedrine (a secondary amine, pKa ~9.8), this compound contains an amide at the nitrogen position. Amides are neutral. This allows for a highly efficient "self-validating" purification step using acid-base extraction to remove unreacted precursors.[1]
-
Kinetic vs. Thermodynamic Control: The O-acetyl group is kinetically favored but liable to hydrolysis or migration. The N-acetyl group is thermodynamically stable.[1] The N,O-diacetyl form represents the exhaustively substituted species.
Part 2: Chemical Dynamics & Workflow Design
The Purification Logic (Graphviz Diagram)
The following flowchart illustrates the decision matrix for isolating the neutral diacetyl derivative from basic precursors.
Caption: Figure 1. Isolation workflow exploiting the non-basic nature of the amide functionality to separate the target from the parent amine.
Part 3: Detailed Experimental Protocols
Protocol A: Bulk Isolation via Reactive Extraction
Use this protocol to remove 90% of impurities before chromatographic polishing.
Materials:
-
Crude this compound mixture.[1]
-
Solvents: Ethyl Acetate (EtOAc), 1.0 M Hydrochloric Acid (HCl), Saturated NaHCO₃, Brine.
Methodology:
-
Dissolution: Dissolve the crude oil in EtOAc (10 mL per gram of crude).
-
Acid Wash (The Filter):
-
Wash the organic phase twice with 1.0 M HCl.
-
Mechanism:[1] The unreacted pseudoephedrine is protonated (
) and migrates to the aqueous layer. The N,O-diacetyl derivative (amide) remains neutral and stays in the EtOAc.
-
-
Neutralization: Wash the organic layer once with Saturated NaHCO₃ to remove trace acid and protect the O-acetyl ester from acid-catalyzed hydrolysis.[1]
-
Drying: Dry over anhydrous MgSO₄, filter, and concentrate under vacuum at <40°C.
-
Note: High heat can cause thermal degradation or O-to-N migration if the N-position were free (not applicable here, but good practice).[1]
-
Protocol B: High-Purity Isolation (Preparative HPLC)
Required for analytical standards >99.5% purity.[1]
System Suitability: The separation targets the removal of the mono-acetyl derivatives (N-acetyl or O-acetyl) which may co-elute if not optimized.[1]
Table 1: Preparative HPLC Conditions
| Parameter | Setting | Rationale |
| Column | C18 (Octadecyl), 5 µm, 21.2 x 150 mm | Standard reverse-phase retention for moderately polar aromatics.[1] |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidic modifier suppresses silanol activity; ensures sharp peaks. |
| Mobile Phase B | Acetonitrile (ACN) | ACN provides lower viscosity and better UV transparency than Methanol. |
| Gradient | 0-2 min: 10% B2-15 min: 10% | Shallow gradient required to separate N,O-diacetyl from the slightly more polar N-acetyl impurity.[1] |
| Flow Rate | 15-20 mL/min | Adjusted for column diameter (maintain linear velocity). |
| Detection | UV @ 210 nm and 257 nm | 210 nm for the amide/ester carbonyls; 257 nm for the benzenoid band (specific). |
Self-Validating Step (Purity Check):
-
Collect fractions.
-
Re-inject the center cut on an analytical scale column.
-
Acceptance Criteria: Single peak with Symmetry Factor
.
Part 4: Characterization & Storage
1. Structural Confirmation (NMR):
-
1H NMR (CDCl₃): Look for two distinct methyl singlets corresponding to the acetyl groups.
2. Storage Stability:
-
Risk: The O-acetyl group is susceptible to hydrolysis in the presence of moisture.
-
Protocol: Store as a neat oil or solid under Argon at -20°C. Do not store in protic solvents (methanol/water) for extended periods.
Part 5: References
-
United Nations Office on Drugs and Crime (UNODC). (2024). Recommended Methods for the Identification and Analysis of Methamphetamine and Related Drugs.[Link][1]
-
Forensic Science International. (2003). Impurity profiling of methamphetamine seized in Japan.[2][Link][1]
-
Journal of Chromatography A. (2008). Separation of ephedrine and pseudoephedrine derivatives using HPLC.[Link][1]
-
PubChem. (2025).[3] Pseudoephedrine (Compound Summary).[1][3][4] National Library of Medicine.[3] [Link][1]
Sources
- 1. 37577-28-9 CAS MSDS (D-(+)-Norephedrine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. N-Diethylnorpseudoephedrine | C13H21NO | CID 29978444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
Using "N,O-Diacetyl Pseudoephedrine" as a research chemical
An in-depth analysis of N,O-Diacetyl Pseudoephedrine reveals its primary significance not as a therapeutic agent, but as a critical molecular signature in the field of forensic chemistry. It is a characteristic impurity formed during the clandestine synthesis of methamphetamine from pseudoephedrine, particularly in routes involving acetylation. Its detection and characterization are paramount for law enforcement and forensic laboratories to trace the synthetic origins of seized drug samples, link cases, and gather intelligence on illicit manufacturing trends.
This guide serves as a comprehensive set of application notes and protocols for the synthesis, characterization, and analytical application of this compound as a reference standard for forensic research and drug development professionals.
Compound Overview and Forensic Significance
Chemical Identity
This compound is the di-acetylated derivative of (1S,2S)-(+)-pseudoephedrine. The acetylation occurs at both the secondary amine (N-acetylation) and the secondary alcohol (O-acetylation) functional groups.
| Property | Value | Source |
| IUPAC Name | [(1S,2S)-2-[acetyl(methyl)amino]-1-phenylpropyl] acetate | [1] |
| CAS Number | 144032-36-0 | [1][2] |
| Molecular Formula | C₁₄H₁₉NO₃ | [1][2] |
| Molecular Weight | 249.31 g/mol | [1][2] |
| Accurate Mass | 249.1365 | [1][2] |
Rationale in Forensic Analysis
In clandestine laboratories, pseudoephedrine is a common precursor for the synthesis of methamphetamine.[3][4] Several synthesis routes, such as modifications of the Nagai or Emde methods, may involve the use of acetic anhydride.[5][6] In this environment, acetic anhydride can react with the pseudoephedrine starting material or intermediate, leading to the formation of this compound.[7]
The presence of this specific di-acetylated compound in a seized methamphetamine sample is therefore not random; it is a chemical fingerprint. It provides strong evidence that pseudoephedrine was the likely precursor and that an acetylation step was involved in the synthesis. This "impurity profiling" allows forensic chemists to:
-
Elucidate the chemical route used in a clandestine laboratory.[3][8]
-
Link different drug seizures to a common manufacturing source.[9]
-
Gather strategic intelligence on trafficking networks and changes in illicit production methodologies.[5]
The development of the protocols herein is predicated on the need for a pure, well-characterized analytical reference standard of this compound, without which the confident identification and quantification of this impurity in forensic samples would be impossible.
Synthesis of this compound Reference Standard
The following protocol describes the laboratory-scale synthesis of this compound from (+)-pseudoephedrine for use as an analytical reference material.
Principle of Reaction
The synthesis is a direct di-acetylation of pseudoephedrine using acetic anhydride. A base, such as pyridine or triethylamine, acts as a catalyst and scavenges the acetic acid byproduct generated during the reaction. The reaction proceeds via nucleophilic acyl substitution at both the nitrogen and oxygen atoms of the pseudoephedrine molecule.[10][11]
Synthesis Protocol
Disclaimer: This protocol involves controlled substances and hazardous chemicals. All procedures must be performed by qualified personnel in a certified laboratory, adhering to all institutional and governmental safety regulations.
Materials:
-
(+)-Pseudoephedrine hydrochloride
-
Acetic Anhydride (ACS grade or higher)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Solvents for chromatography (e.g., Ethyl Acetate, Hexane)
-
Standard laboratory glassware, magnetic stirrer, and fume hood.
Procedure:
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve (+)-pseudoephedrine (1.0 eq) in a mixture of anhydrous dichloromethane and anhydrous pyridine (approx. 3:1 v/v).
-
Cooling: Cool the solution to 0 °C in an ice bath with gentle stirring.
-
Acetylation: Slowly add acetic anhydride (2.2 eq) to the cooled solution dropwise using a syringe. The reaction is exothermic. Maintain the temperature at or below 5 °C during addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding it to a beaker of cold, saturated NaHCO₃ solution to neutralize excess acetic anhydride and pyridine.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution, water, and finally, brine.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude this compound using flash column chromatography on silica gel, typically with an ethyl acetate/hexane gradient, to obtain the pure reference material.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Analytical Characterization and Protocols
Unambiguous characterization of the synthesized reference standard is critical. The following are standard protocols for its structural confirmation and for its use in analytical workflows.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the primary technique for identifying volatile and semi-volatile impurities in seized drug samples.[12]
-
Principle: The sample is vaporized and separated based on its boiling point and interaction with a capillary column. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that allows for molecular identification.
-
Protocol:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the synthesized reference standard in methanol or ethyl acetate. Create working standards (e.g., 1-100 µg/mL) by serial dilution.
-
Injection: Inject 1 µL of the sample into the GC-MS system.
-
Data Analysis: Compare the retention time and the acquired mass spectrum against a known library or, in the case of a seized sample, against the synthesized reference standard. The key fragment ions for this compound are crucial for positive identification.
-
| GC-MS Parameter | Typical Value |
| Instrument | Agilent GC-MS System (or equivalent) |
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film |
| Carrier Gas | Helium, constant flow ~1.0 mL/min |
| Inlet Temp | 250 °C |
| Injection Mode | Splitless |
| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| MS Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-450 m/z |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the gold standard for the structural elucidation of organic molecules, providing definitive proof of the synthesized standard's identity and purity.[13]
-
Principle: The sample is placed in a strong magnetic field and irradiated with radio waves, causing specific atomic nuclei (like ¹H and ¹³C) to resonate. The resulting spectrum reveals the chemical environment of each atom, allowing for a complete structural map of the molecule.
-
Protocol:
-
Sample Preparation: Dissolve ~5-10 mg of the purified reference standard in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) in a 5 mm NMR tube.
-
Acquisition: Acquire ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC) spectra on a 400 MHz or higher spectrometer.
-
Data Analysis: Process the spectra and assign the observed chemical shifts and coupling constants to the protons and carbons in the molecular structure. The data should be consistent with the di-acetylated structure and distinct from the pseudoephedrine starting material.[10][14]
-
Analytical Workflow Diagram
Caption: General analytical workflow for forensic impurity profiling.
Application: Forensic Impurity Profiling Protocol
This protocol outlines the use of the synthesized this compound reference standard to screen a seized methamphetamine sample.
-
Sample Preparation: Subject the seized sample to a validated liquid-liquid or solid-phase extraction method to isolate the drug and related impurities from cutting agents.[12] Dissolve the final extract in a suitable solvent (e.g., methanol).
-
Reference Standard Preparation: Prepare a working solution of the this compound reference standard at a known concentration (e.g., 10 µg/mL).
-
GC-MS Analysis: Analyze both the seized sample extract and the reference standard using the GC-MS protocol detailed in Section 3.1.
-
Identification:
-
Compare the chromatograms. If a peak in the seized sample has the same retention time as the reference standard, it is a potential match.
-
Confirm the match by comparing the mass spectrum of the unknown peak with the mass spectrum of the reference standard. A match in both retention time and fragmentation pattern provides a high-confidence identification.
-
-
Reporting: A positive identification of this compound should be included in the forensic report, with the interpretation that its presence is indicative of a synthesis route using pseudoephedrine and an acetylating agent.
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Synthesis Yield | Incomplete reaction; moisture in reagents/glassware; inefficient extraction. | Ensure anhydrous conditions; increase reaction time; perform additional extractions. |
| Multiple Products | Incomplete di-acetylation (mono-acetylated products); side reactions. | Adjust stoichiometry of acetic anhydride; optimize reaction temperature and time; improve chromatographic purification. |
| No Peak in GC-MS | Compound degradation in hot inlet; concentration too low. | Use a lower inlet temperature; analyze a more concentrated sample; check instrument sensitivity. |
| Peak Tailing (GC) | Active sites on column or liner; compound is too polar. | Use a deactivated liner; replace the column; consider derivatization (e.g., silylation), though this adds complexity.[15][16] |
| Poor NMR Resolution | Sample is impure or contains paramagnetic material; poor shimming. | Re-purify the sample; filter the NMR solution; re-shim the spectrometer. |
References
-
Kunalan, V., & Mardiana, M. (2020). A review of the newly identified impurity profiles in methamphetamine seizures. Forensic Science International, 314, 110398. Available from: [Link]
-
Spectra Analysis. (n.d.). Forensic Analysis of Drugs. Application Note 030. Retrieved from [Link]
-
El-Faham, A., et al. (2023). Synthesis and X-ray crystallography of new N-, O- acyl pseudoephedrines. Journal of Molecular Structure, 1283, 135265. Available from: [Link]
-
D'Ulivo, L. (2012). A Simple and Convenient Synthesis of Pseudoephedrine From N-Methylamphetamine. The Selected Works of Lorenzo D'Ulivo. Available from: [Link]
-
Cantrell, T.S., et al. (1988). A Study of Impurities Found in Methamphetamine Synthesized From Ephedrine. Forensic Science International, 39(1), 39-53. Available from: [Link]
-
Ismail, D., et al. (2021). Forensic profiling of proprietary pseudoephedrine precursors and oxidative products in tandem with chemometric analysis. USM Institutional Repository. Available from: [Link]
-
La Trobe University. (2021). The Analysis of a Proposed Methamphetamine Route Specific Impurity. Thesis. Available from: [Link]
-
Ko, S. B., et al. (2006). Analysis of the impurities in the methamphetamine synthesized by three different methods from ephedrine and pseudoephedrine. Forensic Science International, 163(1-2), 124-131. Available from: [Link]
-
Ko, S. B., et al. (2006). Analysis of the impurities in the methamphetamine synthesized by three different methods from ephedrine and pseudoephedrine. ResearchGate. Available from: [Link]
-
Ntshangase, S., & Mabope, T. (2022). State-of-the-Art Analytical Approaches for Illicit Drug Profiling in Forensic Investigations. Separations, 9(10), 295. Available from: [Link]
-
Ortiz-Pérez, M. D., et al. (2006). Confirmatory procedure of ephedrines by gas chromatography- mass spectrometry. Migration of the trimethylsilyl group in the N-acetyl-O-trimethylsilyl derivatives. Journal of the Chilean Chemical Society. Available from: [Link]
-
United Nations International Drug Control Programme. (2000). A practical guide to the forensic analysis of methamphetamine and its related salts. SCITEC/17. Available from: [Link]
-
Flinders University. (2019). Origins of N- formylmethamphetamine and N-acetylmethamphetamine in methamphetamine produced by the hydriodic acid and red phosphorus method. Thesis. Available from: [Link]
-
Ahmad Nadzri, A. H., et al. (2021). Precursor Profiling of Extracted Pseudoephedrine Using Gas Chromatography-Mass Spectrometry (GCMS) in Conjunction with Chemometric Procedure. Semantic Scholar. Available from: [Link]
-
Simões, S. S., et al. (2018). Fast Ephedrine Quantification by Gas Chromatography Mass Spectrometry. ResearchGate. Available from: [Link]
-
Souter, R. W., & Hanna, G. M. (1991). Determination of ephedrine, pseudoephedrine, and norephedrine in mixtures (bulk and dosage forms) by proton nuclear magnetic resonance spectroscopy. Journal of Pharmaceutical Sciences, 80(11), 1083-1086. Available from: [Link]
Sources
- 1. This compound | LGC Standards [lgcstandards.com]
- 2. This compound | LGC Standards [lgcstandards.com]
- 3. A review of the newly identified impurity profiles in methamphetamine seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mirror.explodie.org [mirror.explodie.org]
- 5. designer-drug.com [designer-drug.com]
- 6. Analysis of the impurities in the methamphetamine synthesized by three different methods from ephedrine and pseudoephedrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. unodc.org [unodc.org]
- 8. researchgate.net [researchgate.net]
- 9. State-of-the-Art Analytical Approaches for Illicit Drug Profiling in Forensic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. semanticscholar.org [semanticscholar.org]
- 13. Determination of ephedrine, pseudoephedrine, and norephedrine in mixtures (bulk and dosage forms) by proton nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Flinders Academic Commons [fac.flinders.edu.au]
- 15. dshs-koeln.de [dshs-koeln.de]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: N,O-Diacetyl Pseudoephedrine Synthesis & Optimization
The following technical guide is designed for analytical chemists and pharmaceutical researchers requiring high-purity N,O-diacetylpseudoephedrine as a Certified Reference Material (CRM) for impurity profiling and forensic analysis.
Status: Operational | Tier: Level 3 (Senior Application Support) Context: Synthesis of Reference Standards for Impurity Profiling (USP/EP Compliance)
⚠️ Compliance & Safety Warning
Critical: Pseudoephedrine is a List I Chemical (USA) and a controlled precursor in most jurisdictions. This protocol is intended strictly for licensed laboratories synthesizing analytical standards for quality control (QC) and forensic intelligence.
Scope: This guide addresses the chemical yield optimization of the di-acetylated derivative for use as an impurity marker.
Safety: Acetic anhydride is corrosive and a lachrymator. Work in a fume hood.
Module 1: Reaction Kinetics & Mechanistic Insight[1][2][3]
To improve yield, you must understand the competition between the secondary amine and the secondary alcohol on the pseudoephedrine scaffold.
The Challenge: Steric vs. Nucleophilic Competition
Pseudoephedrine contains two nucleophilic sites:
-
N-Methyl amino group: Normally highly nucleophilic, but sterically hindered by the
-methyl group. -
Benzylic hydroxyl group: Less nucleophilic than the amine, but prone to rapid O-acylation under specific catalytic conditions.
Common Yield Killers:
-
Mono-acetylation: Formation of only N-acetylpseudoephedrine or O-acetylpseudoephedrine due to insufficient activation energy.
-
O-to-N Acyl Migration: Under basic conditions, the acetyl group on the oxygen can migrate to the nitrogen, leaving the oxygen free (lowering the diacetyl yield).
-
Hydrolysis: The O-acetyl ester bond is labile; improper workup (high pH or heat) will cleave it back to the alcohol.
The Solution: Nucleophilic Catalysis (DMAP)
To achieve quantitative N,O-diacetylation , simple acetylation (Acetic Anhydride + Pyridine) is often too slow for the hindered nitrogen. We utilize 4-Dimethylaminopyridine (DMAP) as a hyper-nucleophilic catalyst.[1]
Mechanism:
-
DMAP attacks Acetic Anhydride (
) to form the highly reactive N-Acetylpyridinium ion . -
This "super-activated" acyl group transfers rapidly to both the hindered amine and the alcohol.
-
Triethylamine (
) acts as an auxiliary base to regenerate DMAP and neutralize the acetic acid byproduct.
Module 2: Visualizing the Pathway (DOT Diagram)
The following diagram illustrates the DMAP catalytic cycle required to force the reaction to the di-acetylated state.
Caption: DMAP-catalyzed activation overcomes steric hindrance at the nitrogen and ensures complete saturation of the oxygen site.
Module 3: Troubleshooting & Optimization Guide
Q1: I am getting a mixture of Mono-N-acetyl and Diacetyl product. How do I push it to completion?
Root Cause: The N-acetylation is rate-limiting due to the
-
Increase DMAP Load: Increase catalyst from 5 mol% to 10-15 mol% .
-
Temperature Ramp: Start at
(to control exotherm), then reflux at (DCM boiling point) for 4–6 hours. The heat provides the energy to overcome the steric barrier at the nitrogen. -
Reagent Excess: Ensure Acetic Anhydride is present at 3.0 - 4.0 equivalents .
Q2: My yield is high, but the product degrades during column chromatography.
Root Cause: The O-acetyl ester bond is sensitive to silica acidity or basic impurities in the eluent. Corrective Action:
-
Neutralize Silica: Pre-wash the silica gel column with 1% Triethylamine in Hexane/Ethyl Acetate.
-
Fast Elution: Do not leave the compound on the column overnight.
-
Alternative: Use Alumina (Neutral) stationary phase instead of silica.
Q3: The product is an oil that won't crystallize.
Root Cause: Residual solvent (DCM/Toluene) or excess Acetic Anhydride/Acid. Corrective Action:
-
Azeotropic Drying: Co-evaporate with heptane or toluene 3x to remove trapped acetic acid.
-
High Vacuum: Dry under high vacuum (<1 mbar) for 24 hours. N,O-diacetylpseudoephedrine often presents as a viscous oil or low-melting solid due to the loss of hydrogen bonding capability (both H-bond donors are acetylated).
Module 4: High-Yield Synthesis Protocol (Reference Standard Grade)
Objective: Synthesis of >98% purity N,O-Diacetylpseudoephedrine for GC/MS or HPLC calibration.
Reagents Table
| Reagent | Equivalents | Role |
| Pseudoephedrine HCl | 1.0 eq | Substrate |
| Acetic Anhydride ( | 4.0 eq | Acyl Donor (Excess) |
| Triethylamine ( | 5.0 eq | Base (Neutralize HCl & AcOH) |
| DMAP | 0.1 eq (10 mol%) | Nucleophilic Catalyst |
| Dichloromethane (DCM) | Solvent (0.2 M) | Reaction Medium |
Step-by-Step Methodology
-
Free Base Liberation (Optional but Recommended):
-
Although the reaction can proceed with the HCl salt using excess base, starting with the free base improves solubility in DCM.
-
Method: Partition Pseudoephedrine HCl between DCM and 1M NaOH. Separate organic layer, dry over
, and concentrate.
-
-
Acetylation Setup:
-
Dissolve Pseudoephedrine (free base) in anhydrous DCM under Nitrogen atmosphere.
-
Add Triethylamine (Et3N) and DMAP . Stir for 10 minutes.
-
Cool to
(Ice bath). -
Add Acetic Anhydride dropwise over 15 minutes.
-
-
Reaction Phase:
-
Allow the mixture to warm to Room Temperature (RT).
-
Critical Step: Heat to reflux (
) for 6 hours . -
Monitor: Check TLC (SiO2, 50% EtOAc/Hexane). The starting material (polar) should disappear; the Diacetyl product will be the least polar spot (highest
).
-
-
Workup (Crucial for Yield):
-
Quench reaction with Saturated
(cold) to hydrolyze excess anhydride. Stir vigorously for 30 mins. -
Extract with DCM (3x).
-
Wash combined organics with:
-
1M HCl (removes residual DMAP/Pyridine).
-
Water.
-
Brine.
-
-
Dry over
and concentrate in vacuo.
-
-
Purification:
-
If oil is impure, perform Flash Chromatography using a gradient of Hexane
20% Ethyl Acetate/Hexane .
-
References
-
Steglich, W., & Höfle, G. (1969). N,N-Dimethyl-4-pyridinamine, a very effective acylation catalyst. Angewandte Chemie International Edition. Link
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). Impurity Profiling of Methamphetamine: Synthetic Route Determination. Link
-
LGC Standards. (2024). This compound Reference Material Certificate of Analysis. Link
- Vollhardt, K. P. C., & Schore, N. E. (2018). Organic Chemistry: Structure and Function.
Sources
Technical Support Center: Synthesis of N,O-Diacetyl Pseudoephedrine
A Guide for Researchers on Byproduct Reduction and Purity Enhancement
Welcome to the technical support center for the synthesis of N,O-Diacetyl Pseudoephedrine. This guide is designed for researchers, chemists, and professionals in drug development who are focused on achieving high purity in their synthetic preparations. The acetylation of pseudoephedrine, a seemingly straightforward transformation, presents unique challenges related to byproduct formation that can impact yield, purity, and the overall success of the research objective.
This document provides in-depth, question-and-answer-based troubleshooting guides, detailed protocols, and the scientific rationale behind key process decisions to help you minimize impurities and optimize your synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary byproducts I should be aware of during the N,O-diacetylation of pseudoephedrine, and why do they form?
Answer: The primary byproducts in this reaction stem from incomplete reactions, side reactions of the pseudoephedrine core structure, and reactions with impurities in solvents or reagents. The most critical byproduct to control is the oxazolidine derivative , specifically 3,4-dimethyl-5-phenyl-1,3-oxazolidine and its variants.
-
Mechanism of Oxazolidine Formation: This byproduct arises from the reaction between the pseudoephedrine molecule (a β-amino alcohol) and an aldehyde or ketone contaminant present in the reaction mixture.[1] The reaction is a condensation that involves both the secondary amine (-NH-) and the hydroxyl (-OH) groups of pseudoephedrine, leading to a five-membered ring structure.[2] Aldehydes like formaldehyde and acetaldehyde are common impurities in solvents such as ethyl acetate and methanol, and their presence can significantly promote this side reaction.[3][4]
-
Incomplete Acetylation Products: Other common impurities are the two possible mono-acetylated intermediates:
-
N-acetylpseudoephedrine: Forms if the hydroxyl group fails to acetylate.
-
O-acetylpseudoephedrine: Forms if the secondary amine fails to acetylate. This is generally less common due to the higher nucleophilicity of the amine.
-
-
Degradation Products: Under harsh conditions (e.g., excessive heat), other degradation products can form, though these are typically less prevalent than oxazolidines.[5]
The diagram below illustrates the desired reaction versus the formation of the oxazolidine byproduct from an aldehyde impurity.
Caption: Desired diacetylation pathway vs. byproduct formation.
Q2: My analysis shows a significant peak corresponding to an oxazolidine. How can I prevent its formation?
Answer: Preventing oxazolidine formation is crucial and primarily involves rigorous control over your reagents and solvents. Since this byproduct forms from reactions with aldehydes, the most effective strategy is to eliminate these contaminants.
-
Use High-Purity Solvents: Always use anhydrous, high-purity, or HPLC-grade solvents. Lower-grade solvents, particularly ethyl acetate, are known to contain aldehyde impurities that drive this side reaction.[4]
-
Purify Your Solvents: If high-purity solvents are unavailable or if you still suspect contamination, consider purifying them before use. For instance, washing ethyl acetate with a sodium bisulfite solution can effectively remove a significant percentage of acetaldehyde impurities.[4][6]
-
Check Your Reagents: While less common, starting materials or other reagents could also be a source of contamination. Ensure the purity of your pseudoephedrine starting material and acetylating agent.
The table below summarizes preventative measures.
| Strategy | Rationale | Key Action |
| Solvent Purity | Aldehyde impurities (formaldehyde, acetaldehyde) in solvents are the primary cause of oxazolidine formation.[3][4] | Use new, unopened bottles of anhydrous, HPLC, or analytical grade solvents. |
| Solvent Purification | Pre-treatment of solvents can remove existing aldehyde contaminants. | For solvents like ethyl acetate, wash with a sodium bisulfite solution followed by drying and distillation.[6] |
| Inert Atmosphere | Prevents atmospheric moisture and potential oxidation of reagents that could generate impurities. | Run the reaction under an inert atmosphere of nitrogen or argon. |
Q3: I'm observing incomplete acetylation, resulting in low yields of the diacetylated product. What adjustments should I make?
Answer: Incomplete acetylation typically points to issues with reaction conditions, stoichiometry, or reagent activity. The secondary amine in pseudoephedrine is a strong nucleophile, but the secondary hydroxyl group can be sterically hindered, requiring optimized conditions for complete conversion.
-
Acetylating Agent Stoichiometry: Ensure you are using a sufficient excess of the acetylating agent (e.g., acetic anhydride). A molar ratio of at least 2.2 to 2.5 equivalents relative to pseudoephedrine is recommended to drive the reaction to completion.
-
Reaction Temperature and Time: While elevated temperatures can accelerate the reaction, they can also promote byproduct formation. A moderately controlled temperature is often optimal. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography (LC) to determine the point of maximum conversion without significant byproduct accumulation.
-
Use of a Catalyst: A base catalyst like pyridine or 4-dimethylaminopyridine (DMAP) can significantly increase the rate of O-acetylation. Pyridine can often be used as the solvent itself, while DMAP is effective in catalytic amounts. The base deprotonates the hydroxyl group, increasing its nucleophilicity.
| Parameter | Recommended Adjustment | Rationale |
| Stoichiometry | Increase molar equivalents of acetic anhydride to 2.2-2.5 eq. | Ensures sufficient reagent is available to overcome steric hindrance at the hydroxyl group and drive the equilibrium towards the diacetylated product. |
| Temperature | Maintain a controlled temperature (e.g., 40-60°C) and monitor reaction progress. | Balances the need for sufficient activation energy against the risk of thermal degradation or side reactions at excessively high temperatures. |
| Catalysis | Add a catalytic amount of DMAP or use pyridine as a solvent/catalyst. | The base activates the hydroxyl group, accelerating the rate-limiting O-acetylation step. |
Recommended Protocol for High-Purity Synthesis
This protocol incorporates best practices to minimize byproduct formation. It is designed as a self-validating system where careful execution should lead to a high-purity product.
Materials and Reagents:
-
Pseudoephedrine HCl
-
Anhydrous Acetic Anhydride (≥99%)
-
Anhydrous Pyridine (or Triethylamine with catalytic DMAP)
-
Anhydrous Dichloromethane (DCM) or Ethyl Acetate (ACS grade or higher, checked for purity)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Deionized Water
Step-by-Step Methodology:
-
Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, dissolve pseudoephedrine HCl in anhydrous pyridine.
-
Acetylation: Cool the solution to 0°C using an ice bath. Slowly add acetic anhydride (2.5 equivalents) dropwise to the stirring solution.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to 50°C and let it stir for 4-6 hours.
-
Monitoring: Monitor the reaction's progress every hour using TLC (e.g., with a 1:1 ethyl acetate:hexanes mobile phase) to check for the disappearance of the starting material and mono-acetylated intermediates.
-
Quenching: Once the reaction is complete, cool the flask back to 0°C. Very slowly and carefully, add deionized water to quench the excess acetic anhydride. Caution: This is an exothermic reaction.
-
Extraction: Transfer the mixture to a separatory funnel. Dilute with dichloromethane and wash sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃ solution (to remove acetic acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel if necessary to remove trace impurities.
The following diagram outlines the purification workflow.
Caption: Post-reaction work-up and purification workflow.
References
-
Stalker, R. (2011). Characterization of Oxazolidine Byproducts in Methamphetamine Laboratory Analysis. California State University, Fresno. Available at: [Link]
-
Lewis, R. J., et al. (1995). Formation of an Interfering Substance, 3,4-Dimethyl-5 - Phenyl 1,3 - Oxazolidine, During A Pseudoephedrine Urinalysis. Defense Technical Information Center. Available at: [Link]
-
Chatterjee, A., et al. (2022). Formation of an Interfering Substance, 3,4-Dimethyl-5 - Phenyl 1,3 - Oxazolidine, During A Pseudoephedrine Urinalysis. ResearchGate. Available at: [Link]
-
Lewis, R. J., et al. (1995). Formation of an interfering substance, 3,4-dimethyl-5-phenyl-1,3-oxazolidine, during a pseudoephedrine urinalysis. Journal of Forensic Sciences. Available at: [Link]
-
Tanaka, S., et al. (2022). Formation of Oxazolidine Derivatives by Reaction with Ephedrines and Aldehyde Impurities in Ethyl Acetate. PubMed. Available at: [Link]
-
de P. Pereira, C., et al. (2015). Could a pseudoephedrine artifact lead to a misinterpretation? A pitfall in ephedrines analysis. Journal of the Brazilian Chemical Society. Available at: [Link]
-
Huu, T. P., et al. (2002). Quantitative and structural determination of pseudoephedrine sulfate and its related compounds in pharmaceutical preparations using high-performance liquid chromatography. PubMed. Available at: [Link]
Sources
- 1. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. catalog.nlm.nih.gov [catalog.nlm.nih.gov]
- 4. Formation of Oxazolidine Derivatives by Reaction with Ephedrines and Aldehyde Impurities in Ethyl Acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative and structural determination of pseudoephedrine sulfate and its related compounds in pharmaceutical preparations using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
Analytical & Forensic Distinction: N,O-Diacetyl Pseudoephedrine vs. Mono-Acetylated Congeners
Executive Summary
In forensic toxicology and pharmaceutical impurity profiling, the acetylation of pseudoephedrine (PSE) yields three distinct derivatives: N-acetylpseudoephedrine , O-acetylpseudoephedrine , and N,O-diacetylpseudoephedrine . While often grouped generically as "acetylated impurities," these compounds exhibit vastly different kinetic stabilities, chromatographic behaviors, and forensic implications.
This guide objectively compares N,O-Diacetyl Pseudoephedrine against its mono-acetylated counterparts. The data presented highlights that while this compound offers superior gas chromatographic properties (due to complete capping of polar moieties), it represents a specific high-concentration reactant state distinct from the thermodynamically stable N-acetyl byproduct found in clandestine methamphetamine synthesis.
Part 1: Chemical Architecture & Derivatization Logic
Understanding the performance differences begins with the reaction kinetics of pseudoephedrine with acetic anhydride (AA). The formation of these derivatives is not random; it follows a predictable O-to-N acyl migration pathway.
The O → N Migration Phenomenon
When pseudoephedrine reacts with acetic anhydride, the O-acetyl ester is formed kinetically. However, under neutral or basic conditions, this ester is unstable and undergoes an intramolecular rearrangement to form the thermodynamically stable N-acetyl amide. The N,O-diacetyl derivative is only stable in the presence of excess acetylating reagent or specific acidic conditions that prevent hydrolysis of the ester bond.
Pathway Visualization
The following diagram illustrates the critical reaction pathways and the conditions leading to each derivative.
Figure 1: Reaction pathway showing the kinetic instability of O-acetyl pseudoephedrine and the conditions required to isolate this compound.
Part 2: Comparative Performance Analysis
The "performance" of these derivatives is defined by their Analytical Stability , Chromatographic Resolution , and Mass Spectral Distinctiveness .
Chromatographic Performance (GC-MS)
This compound provides the best peak shape among the derivatives. Underivatized pseudoephedrine contains both a secondary amine and a hydroxyl group, leading to hydrogen bonding with silanol groups in GC columns (peak tailing).
-
N-Acetyl: Caps the amine, reducing basicity, but leaves the hydroxyl group free (potential for tailing).
-
N,O-Diacetyl: Caps both polar groups. This molecule behaves as a neutral, non-polar species, resulting in sharp, symmetrical peaks and improved volatility.
Stability Profile
-
O-Acetyl: Highly unstable in aqueous solution; hydrolyzes back to PSE or rearranges to N-acetyl. Poor candidate for reference standards.
-
N-Acetyl: Extremely stable (amide bond). It is the primary marker found in illicit methamphetamine samples synthesized via the "Moscow" or "Hypophosphorous" routes where acetic acid/anhydride is present.
-
N,O-Diacetyl: Moderately stable in organic solvents but susceptible to hydrolysis of the O-acetyl group in aqueous acids/bases.
Mass Spectral Fragmentation (EI - 70eV)
Differentiation relies on observing specific fragment ions. The base peak for underivatized ephedrines is typically m/z 58 .[1] Acetylation shifts this pattern.
| Feature | Pseudoephedrine (Underivatized) | N-Acetyl Pseudoephedrine | This compound |
| Molecular Weight | 165.23 g/mol | 207.27 g/mol | 249.31 g/mol |
| GC Peak Shape | Poor (Tailing) | Moderate | Excellent (Sharp) |
| Base Peak (m/z) | 58 | 58 / 100* | 58 / 142** |
| Key Fragments | 77 (Phenyl) | 118 (Ac-N-Me-Ph) | 206 (M - Acetyl) |
| Stability | Moderate | High (Amide) | Low (Ester hydrolysis) |
| Forensic Role | Precursor | Byproduct (Illicit Synthesis) | Derivatized Analyte |
*Note: N-acetyl derivatives often show m/z 100 or 118 depending on alpha-cleavage retention. N,O-diacetyl fragmentation is driven by the loss of the acetoxy group.
Part 3: Experimental Protocol for Standard Synthesis
To evaluate this compound in your own matrix, you must synthesize it in situ or strictly control the environment to prevent hydrolysis.
Protocol: Synthesis of this compound Standard
Objective: Create a verified standard for GC-MS retention time mapping.
Reagents:
-
Pseudoephedrine HCl (10 mg)
-
Acetic Anhydride (AA) (Analytical Grade)[2]
-
Pyridine (Catalyst/Base)[3]
-
Ethyl Acetate (Solvent)
Workflow:
-
Dissolution: Dissolve 10 mg Pseudoephedrine HCl in 1 mL of Pyridine.
-
Acetylation: Add 1 mL of Acetic Anhydride.
-
Critical Step: The excess AA and Pyridine drive the reaction to the di-acetylated state, bypassing the N-acetyl stop-point.
-
-
Incubation: Heat at 60°C for 30 minutes.
-
Extraction (Dry): Evaporate to dryness under Nitrogen stream. Do not use aqueous workup (avoids O-acetyl hydrolysis).
-
Reconstitution: Reconstitute in 1 mL Ethyl Acetate.
-
Analysis: Inject 1 µL into GC-MS immediately.
Analytical Workflow Diagram
Figure 2: Anhydrous workflow to ensure detection of this compound without hydrolysis artifacts.
References
-
United Nations Office on Drugs and Crime (UNODC). (2024). Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-Substituted Analogues in Seized Materials. Available at: [Link]
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2005). Monograph: Pseudoephedrine. Available at: [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11344789, N-Acetyl-pseudoephedrine. Available at: [Link]
-
Alves, E. A., et al. (2013). Simultaneous quantification of amphetamines and ephedrines in urine by GC/MS using analytical-grade acetic anhydride/pyridine as derivatizing reagents. Journal of the Brazilian Chemical Society. Available at: [Link]
-
Wong, C. H., et al. (2012).[4] Interconversion of ephedrine and pseudoephedrine during chemical derivatization. Drug Testing and Analysis. Available at: [Link]
Sources
- 1. Formation of Trifluoroacetylated Ephedrine During the Analysis of a Pseudoephedrine-Formaldehyde Adduct by TFAA Derivatization Followed by GC-MS | Office of Justice Programs [ojp.gov]
- 2. scielo.br [scielo.br]
- 3. CN1137876C - Method for converting (+)-pseudoephedrine into (-)-ephedrine - Google Patents [patents.google.com]
- 4. Interconversion of ephedrine and pseudoephedrine during chemical derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of N,O-Diacetyl Pseudoephedrine
For laboratory professionals engaged in pharmaceutical research and development, the responsible management of chemical waste is not merely a regulatory requirement but a cornerstone of a robust safety culture. This guide provides an in-depth, procedural framework for the proper disposal of N,O-Diacetyl Pseudoephedrine, a compound that requires meticulous handling due to its chemical nature and regulatory status. Our objective is to equip researchers, scientists, and drug development professionals with the necessary information to manage this specific waste stream safely, compliantly, and with confidence.
Foundational Principles: Safety and Regulatory Context
This compound is a derivative of pseudoephedrine, a List I chemical precursor under the U.S. Drug Enforcement Administration (DEA). Consequently, its handling and disposal are subject to stringent federal and state regulations designed to prevent diversion and protect public health. All disposal activities must adhere to the DEA's "non-retrievable" standard, which mandates that the substance be rendered unavailable and unusable for all practical purposes.
Furthermore, disposal must comply with environmental regulations set forth by the Environmental Protection Agency (EPA) and corresponding state and local authorities. It is imperative to consult your institution's Environmental Health & Safety (EHS) department to ensure alignment with all applicable policies before proceeding with any disposal protocol.
Hazard Profile Summary
While a specific Safety Data Sheet (SDS) for this compound is not widely available, its hazard profile can be inferred from its parent compound, pseudoephedrine, and the acetylating reagent, acetic anhydride. The primary hazards are summarized below.
| Hazard Classification | Description | Source Analogue(s) |
| Acute Oral Toxicity | Harmful if swallowed. | Pseudoephedrine HCl |
| Specific Target Organ Toxicity | May cause drowsiness or dizziness. | Pseudoephedrine HCl |
| Regulatory | Potential controlled substance analogue. | Pseudoephedrine |
| Reactivity | Reacts with strong oxidizing agents. Hydrolyzes in the presence of strong acids or bases. | General Amide/Ester Chemistry |
This table is for guidance only. A full risk assessment must be conducted based on the specific form and concentration of the waste.
The Primary Disposal Pathway: Licensed Waste Management
For all bulk quantities of this compound and grossly contaminated materials, the only recommended disposal method is through a licensed hazardous waste disposal contractor who is also registered with the DEA to handle controlled substances.
Personal protective equipment for handling N,O-Diacetyl Pseudoephedrine
Essential Safety and Handling Guide: N,O-Diacetyl Pseudoephedrine
This document provides essential safety protocols and operational guidance for the handling of this compound in a research and development setting. As a derivative of pseudoephedrine, this compound warrants a cautious approach, treating it as a potent substance with unknown long-term toxicological properties. The procedures outlined below are designed to minimize exposure risk to laboratory personnel and ensure a safe, controlled environment.
Core Principle: Hazard Assessment and Control Hierarchy
Before any procedure, a thorough hazard assessment must be performed.[1] Since a specific Safety Data Sheet (SDS) for this compound is not widely available, we must extrapolate from the known hazards of its parent compound, pseudoephedrine, and general principles for handling potent novel chemical entities.[2][3]
Known and Potential Hazards of Pseudoephedrine Analogs: The parent compound, pseudoephedrine, is known to be harmful if swallowed and can cause skin, eye, and respiratory irritation.[4][5] It also has systemic effects as a sympathomimetic amine, including increased heart rate and blood pressure.[6] Acetylated derivatives may have altered absorption and potency. Therefore, this compound must be handled as a potent compound, with the primary risk being the inhalation of aerosolized powder and subsequent systemic effects.[7]
The hierarchy of controls must always be followed:
-
Elimination/Substitution: Not applicable in this context.
-
Engineering Controls: Primary defense measures like fume hoods.[8]
-
Administrative Controls: Standard Operating Procedures (SOPs) and training.[9]
-
Personal Protective Equipment (PPE): The final barrier between you and the hazard.[10]
Engineering Controls: Your Primary Defense
PPE should never be the first or only line of defense.[10] All handling of this compound solid and concentrated solutions must occur within certified engineering controls.
-
Chemical Fume Hood: All procedures that could generate dust or aerosols, including opening the primary container, weighing, and preparing solutions, must be performed in a chemical fume hood with a verified face velocity of 80-120 feet per minute (fpm).[8]
-
Ventilated Balance Enclosure (VBE): For accurately weighing the powdered compound, a VBE (also known as a powder containment hood) is highly recommended.[7] This provides a non-turbulent airflow that protects the user from inhaling fine particles while preventing balance fluctuations.
Personal Protective Equipment (PPE): The Final Barrier
A comprehensive PPE strategy is mandatory for all personnel handling this compound.[11][12]
| PPE Category | Specification & Rationale |
| Hand Protection | Double Gloving with Nitrile Gloves: Wear two pairs of powder-free nitrile gloves.[13] The inner glove should be tucked under the cuff of the lab coat, and the outer glove should go over the cuff. This prevents any skin exposure at the wrist. Change the outer glove immediately upon suspected contamination or every 30-60 minutes during extended procedures. |
| Body Protection | Disposable, Low-Permeability Gown: A solid-front, disposable gown made of a material like polyethylene-coated polypropylene is required.[14] It must have long sleeves and tight-fitting knit or elastic cuffs. Standard cotton lab coats are insufficient as they are permeable and can hold onto powdered compounds. |
| Eye & Face Protection | Chemical Splash Goggles and Face Shield: At a minimum, indirectly vented chemical splash goggles that meet ANSI Z87.1 standards are required.[1][15] For all liquid handling operations (e.g., adding solvent, transferring solutions), a full-face shield must be worn over the goggles to protect against splashes.[1][15] |
| Respiratory Protection | NIOSH-Approved N95 Respirator (or higher): A surgical mask provides no protection against chemical aerosols or fine powders.[14] A fit-tested N95 respirator is the minimum requirement for weighing and handling the solid compound. For larger quantities or in case of a spill, a Powered Air-Purifying Respirator (PAPR) offers a higher protection factor.[16] |
| Foot Protection | Closed-toe Shoes: Non-slip, chemical-resistant, and fully enclosed shoes are mandatory in the laboratory at all times.[14] |
Standard Operating Procedure (SOP): Preparation of a Stock Solution
This protocol details the step-by-step process for safely preparing a stock solution from a powdered form of this compound.
4.1. Preparation & Pre-Checks
-
Verify that the chemical fume hood or VBE has a current certification sticker and is functioning correctly.
-
Cover the work surface inside the hood with a disposable, absorbent bench liner.
-
Gather all necessary equipment: primary container of this compound, analytical balance, weigh paper or boat, spatula, appropriate volumetric flask with cap, designated solvent, and labeled waste containers for solid and liquid chemical waste.
-
Pre-label all vessels, including the final stock solution container and waste containers.
4.2. Donning PPE
-
Don inner nitrile gloves.
-
Don disposable gown, ensuring full coverage.
-
Don N95 respirator, performing a user seal check.
-
Don chemical splash goggles.
-
Don face shield (if handling liquids).
-
Don outer nitrile gloves, ensuring they overlap the gown cuffs.
4.3. Weighing and Dissolution (Inside Engineering Control)
-
Carefully open the primary container inside the fume hood/VBE.
-
Using a clean spatula, gently portion the desired amount of powder onto the weigh paper on the balance. Minimize any movements that could create airborne dust.
-
Once the desired mass is weighed, carefully transfer the powder into the volumetric flask. A powder funnel may be used.
-
Using a small amount of the designated solvent, rinse the weigh paper and spatula into the flask to ensure a complete quantitative transfer.
-
Add solvent to the flask up to approximately half the final volume. Cap and gently swirl to dissolve the compound.
-
Once dissolved, add solvent to the graduation mark, cap, and invert several times to ensure homogeneity.
4.4. Post-Procedure and Decontamination
-
Securely cap the stock solution and place it in secondary containment.
-
Dispose of all contaminated disposable items (weigh paper, outer gloves, bench liner) into the designated solid hazardous waste container.[7]
-
Wipe down the work surface, spatula, and any other equipment with an appropriate solvent or decontamination solution. Dispose of the wipes in the solid hazardous waste container.
4.5. Doffing PPE
-
Remove outer gloves, peeling them off without touching the outer surface. Dispose of them in the solid hazardous waste container.
-
Remove the disposable gown by rolling it away from the body. Dispose of it.
-
Exit the immediate work area.
-
Remove the face shield and goggles.
-
Remove the respirator.
-
Remove the inner gloves.
-
Wash hands thoroughly with soap and water.[17]
Waste Disposal and Decontamination
Proper waste management is critical to prevent environmental contamination and ensure safety.[7]
-
Solid Waste: All contaminated disposables (gloves, gowns, weigh paper, wipes, etc.) must be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: All unused solutions and solvent rinses must be collected in a compatible, sealed, and clearly labeled hazardous liquid waste container. Amine-containing waste should never be poured down the drain.[18]
-
Decontamination: For amine compounds, a decontamination solution may be necessary for spills or cleaning equipment.[19] Check for compatibility before use. If a specific decontaminant is not available, thorough cleaning with a suitable solvent (e.g., ethanol, isopropanol) followed by soap and water is a general practice, with all cleaning materials disposed of as hazardous waste.
Emergency Procedures
-
Skin Exposure: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.
-
Eye Exposure: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
-
Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. [Link]
-
Denios, Ltd. (2025, December 4). Personal Protective Equipment (PPE): A Complete Guide for Safe Chemical Handling. [Link]
-
IPS-Integrated Project Services, LLC. Handling & Processing of Potent Compounds: A Holistic Approach. [Link]
-
University of California, Riverside Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories. [Link]
-
Dartmouth College Environmental Health and Safety. Personal Protective Equipment in Chemistry. [Link]
-
Excedr. (2025, November 13). OSHA Lab Safety Equipment: Requirements & Compliance Guide. [Link]
-
Farmalabor. (2012, October 18). SAFETY DATA SHEET: PSEUDOEPHEDRINE HYDROCHLORIDE. [Link]
-
Dartmouth College Environmental Health and Safety. Personal Protective Equipment for Laboratories. [Link]
-
American Safety & Health Management Group, Inc. Chemical Handling Safety & PPE Requirements. [Link]
-
HPE Support. Safety Guidelines for Handling Chemicals. [Link]
-
Novachem Pty Ltd. (2023, July 7). Safety Data Sheet: Pseudoephedrine-D3 HCL. [Link]
-
LabsContador. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals. [Link]
-
Eurofins. The challenge of handling highly potent API and ADCs in analytical chemistry. [Link]
-
Agno Pharmaceuticals. Potent Compound Handling Operations: Exposure To APIs. [Link]
-
UK Plant Health Information Portal. (2024, February 7). Decontamination. [Link]
-
ChemDmart. SAFETY DATA SHEET: pseudoephedrine. [Link]
-
Pharmaceutical Outsourcing. Managing Risks with Potent Pharmaceutical Products. [Link]
-
SKC Inc. (2023, December 22). SDS - Aromatic Amine DECONtamination Solution. [Link]
-
Technology Catalogue. Disposing Amine Waste. [Link]
-
ResearchGate. (2025, August 7). Treatment of amine wastes generated in industrial processes. [Link]
-
Defense Technical Information Center. (2014, August 26). Decontamination and Disposal Methods for Chemical Agents. [Link]
-
Wikipedia. Pseudoephedrine. [Link]
-
precisionFDA. PSEUDOEPHEDRINE. [Link]
Sources
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. This compound | LGC Standards [lgcstandards.com]
- 3. Pseudoephedrine - Wikipedia [en.wikipedia.org]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. chemdmart.com [chemdmart.com]
- 6. cdn.pfizer.com [cdn.pfizer.com]
- 7. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 8. labequipmentdirect.com [labequipmentdirect.com]
- 9. agnopharma.com [agnopharma.com]
- 10. Personal Protective Equipment for Laboratories | Environmental Health and Safety [ehs.dartmouth.edu]
- 11. osha.gov [osha.gov]
- 12. intersolia.com [intersolia.com]
- 13. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 14. falseguridad.com [falseguridad.com]
- 15. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 16. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 17. asmg.com [asmg.com]
- 18. Disposing Amine Waste | Technology Catalogue [technologycatalogue.com]
- 19. international.skcinc.com [international.skcinc.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
